2-(~13~C)Methyl(~13~C_3_)propan-2-ol
Beschreibung
The exact mass of the compound 2-(~13~C)Methyl(~13~C_3_)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(~13~C)Methyl(~13~C_3_)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(~13~C)Methyl(~13~C_3_)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(113C)methyl(1,2,3-13C3)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1+1,2+1,3+1,4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAVHZHDRPRBM-JCDJMFQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]([13CH3])([13CH3])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647767 | |
| Record name | 2-(~13~C)Methyl(~13~C_3_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.093 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093099-09-2 | |
| Record name | 2-(~13~C)Methyl(~13~C_3_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1093099-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 2-(13C)Methyl(13C3)propan-2-ol (tert-Butanol-13C4)
The following technical guide provides an in-depth analysis of 2-(13C)Methyl(13C3)propan-2-ol , commonly known as tert-Butanol-13C4 (Per-13C-tert-Butyl Alcohol).
Part 1: Chemical Identity & Structural Analysis
Nomenclature and CAS Identification
The chemical name 2-(13C)Methyl(13C3)propan-2-ol describes a specific isotopologue of tert-butyl alcohol (2-methylpropan-2-ol) where all carbon atoms are replaced by the stable isotope Carbon-13 (
-
Common Name: tert-Butanol-13C4 (Per-13C-t-Butanol)
-
Molecular Formula:
C H O -
Structural Definition: The "propan-2-ol" backbone consists of three
C atoms.[3] The substituent at position 2 is angcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> C-labeled methyl group.[4] This results in a fully labeled carbon skeleton.
Physicochemical Specifications
The substitution of
| Property | Specification | Notes |
| Molecular Weight | 78.09 g/mol | Unlabeled MW: 74.12 g/mol |
| Appearance | Colorless Liquid / Solid | Mp is near RT (25°C) |
| Melting Point | 23–26 °C | Hygroscopic; often supercools |
| Boiling Point | 83 °C | Isotope effect on BP is negligible |
| Density | 0.816 g/mL (at 25 °C) | Slightly higher than unlabeled (0.78 g/mL) |
| Isotopic Purity | Critical for NMR silence in | |
| Solubility | Miscible with water, ethanol | Forms azeotrope with water |
Part 2: Synthesis & Production Methodology
Synthetic Route: The Grignard Approach
The production of high-purity 2-(13C)Methyl(13C3)propan-2-ol typically employs a Grignard reaction between fully labeled acetone and a labeled methyl halide. This ensures the integration of the fourth
Reaction Scheme
-
Precursor Preparation: Synthesis of Methyl-(
C)-magnesium iodide from Methyl-( C)-iodide. -
Nucleophilic Addition: Addition of the Grignard reagent to Acetone-(
C ). -
Hydrolysis: Acidic workup to yield the alcohol.
Workflow Diagram (DOT)
Figure 1: Synthetic pathway for Per-13C-tert-Butanol via Grignard addition.
Critical Process Controls
-
Anhydrous Conditions: The Grignard reagent is highly sensitive to moisture. All glassware must be flame-dried, and solvents (diethyl ether or THF) must be distilled over sodium/benzophenone.
-
Temperature Control: The addition of acetone to the Grignard reagent is exothermic. Maintain reaction temperature at 0°C to prevent side reactions (e.g., enolization/aldol condensation of acetone, though less likely with Grignard, steric hindrance is a factor).
-
Purification: Fractional distillation is required to separate the product from unreacted acetone and solvent. Due to the high cost of
C precursors, yield optimization is paramount.
Part 3: Applications in Research & Development
Metabolic Flux Analysis (MFA)
In drug metabolism and toxicology, tert-butanol is a primary metabolite of fuel oxygenates like Methyl tert-butyl ether (MTBE). Using tert-Butanol-13C4 allows researchers to:
-
Distinguish Sources: Differentiate between administered tert-butanol and that generated from endogenous or environmental background.
-
Trace Downstream Metabolites: Track the slow oxidation of the tert-butyl moiety into 2-methyl-1,2-propanediol (MPD) and 2-hydroxyisobutyrate (HIB).
Metabolic Pathway Diagram (DOT)
Figure 2: Metabolic fate of 13C-labeled tert-Butanol in mammalian systems.
NMR Spectroscopy Standard
-
Internal Reference: The methyl carbons of tert-butanol appear as a sharp singlet (approx.
30-32 ppm in C NMR). The quaternary carbon appears downfield (approx. 68-70 ppm). -
qNMR (Quantitative NMR): Due to its high symmetry (three equivalent methyl groups), tert-Butanol-13C4 provides a strong signal per mole, making it an excellent internal standard for quantifying low-concentration metabolites in biological fluids.
Part 4: Experimental Protocol (Self-Validating)
Protocol: Preparation of Internal Standard for qNMR
Objective: Use tert-Butanol-13C4 to quantify unknown metabolites in urine or plasma via
Reagents:
-
Deuterated Solvent (D
O or CDCl ) -
Relaxation Agent (Chromium(III) acetylacetonate) - Optional, to shorten T1
Step-by-Step Methodology:
-
Gravimetric Preparation:
-
Weigh exactly 10.0 mg of tert-Butanol-13C4 into a gas-tight vial (prevent evaporation).
-
Dissolve in 1.0 mL of deuterated solvent to create a stock solution (approx. 128 mM).
-
-
Sample Spiking:
-
Add 50
L of stock solution to 500 L of the biological sample. -
Final concentration of standard
11.6 mM.
-
-
Acquisition Parameters (Validation Check):
-
Pulse Sequence: Inverse gated decoupling (to eliminate NOE enhancement for quantitative accuracy).
-
Relaxation Delay (D1): Set D1
5 T1. (Note: t-Butanol methyls have long T1; D1 of 20-30s may be required without relaxation agent). -
Validation: Compare the integral of the t-Butanol methyl singlet (defined as 3 carbons) against the target analyte peaks.
-
Part 5: Safety & Stability
-
Flammability: Highly flammable liquid/vapor (Flash point: 11°C). Keep away from heat/sparks.
-
Health Hazards: Harmful if inhaled. Causes serious eye irritation.
-
Storage: Store at room temperature in a dry, well-ventilated place. Hygroscopic—keep tightly closed.
-
Isotopic Stability: Stable indefinitely under normal conditions. No exchange of label occurs in aqueous solution at neutral pH.
References
-
Sigma-Aldrich. tert-Butanol-13C4 Product Specification. CAS 1093099-09-2.[1][2] Available at:
-
Bernauer, U., et al. (1998). Biotransformation of 12C- and 2-13C-labeled methyl tert-butyl ether, ethyl tert-butyl ether, and tert-butyl alcohol in rats. Applied and Environmental Microbiology. Available at:
-
Vlasenko, Y. A., et al. (2024).[5] Synthesis and Application of D- and 13C-Labelled tert-Butyl Hoechst Dye. Journal of Labelled Compounds and Radiopharmaceuticals. Available at:
-
Creative Proteomics. Overview of 13C Metabolic Flux Analysis. Available at:
Sources
- 1. tert-ブタノール-13C4 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1093099-09-2 | Sigma-Aldrich [sigmaaldrich.com]
- 3. (~13~C_3_)Propan-2-ol | C3H8O | CID 71309146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Application of D- and 13C-Labelled tert-Butyl Hoechst Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 13C labeled t-butanol in organic solvents
In-Depth Technical Guide: Solubility and Handling of C-Labeled tert-Butanol
Executive Summary
This guide addresses the physicochemical behavior of Carbon-13 labeled tert-butanol (
Researchers often misinterpret "solubility challenges" with this compound. The true technical hurdles are:
-
Phase Handling: Its melting point (~25.5°C) causes it to freeze in pipette tips during transfer.
-
Glass Formation: In Dynamic Nuclear Polarization (DNP), it requires specific solvent matrices (glassing agents) to prevent crystallization at cryogenic temperatures.
-
Relaxation Dynamics: Solvent deuteration levels significantly impact the nuclear spin-lattice relaxation time (
), which is the currency of hyperpolarization.
Part 1: Physicochemical Fundamentals[1]
The Isotope Effect on Solubility
From a thermodynamic standpoint, the substitution of
-
Miscibility:
C-t-BuOH is miscible in water, ethanol, diethyl ether, and chloroform. -
The Critical Parameter: The Melting Point (MP).
- C-t-BuOH MP: 25.5 °C
- C-t-BuOH MP: ~25–26 °C (Isotopic mass increase slightly affects lattice energy, but for practical handling, treat it as identical).
The "Freezing" Trap
Because most laboratories operate at 20–22°C,
Part 2: Solvent Selection Strategy
Solvent selection must be driven by the analytical goal . We categorize this into two workflows: High-Resolution NMR and Hyperpolarization (DNP) .
For High-Resolution NMR (Structure & Mechanism)
For standard characterization or mechanistic tracking, the goal is spectral resolution and lock stability.
| Solvent | Suitability | Technical Notes |
| CDCl | Excellent | Standard baseline. No H-bonding interference. Sharp signals. |
| DMSO-d | Good | High polarity. Disrupts intermolecular H-bonds of t-BuOH, shifting the -OH proton signal downfield/distinctly. |
| D | Moderate | Miscible, but proton exchange with -OH eliminates the hydroxyl coupling. Use only if studying aqueous metabolites. |
| Acetone-d | Excellent | Good for low-temperature NMR studies (remains liquid < -70°C). |
For Hyperpolarization (DNP-MRI)
In Dissolution DNP, the sample is cooled to ~1.4 K. If the sample crystallizes, polarization fails. The solvent must form a glass (amorphous solid).
-
The Challenge: Pure t-BuOH crystallizes.
-
The Solution: Glassing Agents.[1]
-
Preferred Matrix:
-
10:40:50 (v/v/v) mixture of
C-t-BuOH : Glycerol : D O. -
Why? Glycerol disrupts the crystal lattice of water and t-butanol, ensuring efficient radical distribution (e.g., Trityl OX063) and maximum polarization transfer.
-
Part 3: Visualization of Workflows
Decision Tree: Solvent Selection
The following diagram illustrates the logical pathway for selecting the correct solvent system based on your experimental endpoint.
Figure 1: Logic flow for selecting the appropriate solvent system based on experimental requirements (NMR vs. DNP).
Part 4: Experimental Protocols
Protocol A: Safe Handling & Aliquoting
Objective: Transfer
-
Thermal Conditioning: Place the sealed stock bottle of
C-t-BuOH in a warm water bath (30–35 °C ) for 15 minutes. Ensure the solid is completely liquefied. -
Equipment Prep: Pre-warm your glass syringe or glass pipette in the same incubator or with a heat gun (gentle setting). Note: Cold plastic tips will cause immediate freezing/clogging.
-
Inert Atmosphere: If possible, open under dry nitrogen flow. t-Butanol is hygroscopic; absorbed water shifts NMR peaks and ruins DNP glassing.
-
Gravimetric Transfer: Do not rely on volume. Density changes rapidly with temperature near the MP. Weigh the target amount directly into the tared vial containing your solvent.
Protocol B: DNP Sample Preparation (The "Glassing" Standard)
Objective: Prepare a sample for dissolution DNP that yields high polarization.
-
Radical Doping: Weigh 2.5 mg of Trityl radical (e.g., OX063) into a micro-vial.
-
Solvent Mixing: Prepare a stock solution of 60:40 (w/w) Glycerol:D
O . -
Active Agent Addition: Add weighed
C-t-BuOH (liquefied via Protocol A) to the radical. -
Final Matrix: Add the Glycerol/D
O mix to the C-t-BuOH such that the final concentration of radical is ~15 mM and the t-BuOH is ~2–3 M. -
Verification: Flash freeze a 10 µL droplet in liquid nitrogen (
).-
Pass: The bead is transparent (Glass).
-
Fail: The bead is opaque white (Crystalline). Action: Increase Glycerol content.
-
Part 5: Technical Validation (Self-Check)
Use the following diagram to validate your sample preparation workflow.
Figure 2: Critical checkpoints for sample integrity. Cloudiness often indicates moisture ingress or temperature shock.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6386, tert-Butyl Alcohol. PubChem. Available at: [Link]
-
Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Grant, A. K., et al. (2011). NMR signal enhancement of 13C-t-butanol in vivo using DNP. Magnetic Resonance in Medicine. (Contextual citation for DNP applications). Available at: [Link]
Sources
13C-Labeled vs. Unlabeled tert-Butyl Alcohol: Mechanistic Insights, Isotopic Signatures, and Analytical Applications
Executive Summary
tert-Butyl alcohol (TBA) is a high-production-volume chemical, a common laboratory solvent, and a primary recalcitrant metabolite of fuel oxygenates like methyl tert-butyl ether (MTBE). The strategic substitution of naturally occurring carbon-12 with carbon-13 to produce 13C-labeled TBA (specifically fully labeled 13C4-TBA) fundamentally alters the molecule's nuclear magnetic resonance (NMR) activity, mass spectrometric signature, and biological assimilation profile without significantly changing its macroscopic physicochemical properties.
This whitepaper provides an in-depth technical analysis of the differences between unlabeled and 13C-labeled TBA, detailing the causality behind their divergent analytical behaviors and providing self-validating protocols for their use in Isotope Dilution Mass Spectrometry (IDMS) and DNA-Stable Isotope Probing (DNA-SIP).
Chemical and Physical Fundamentals
At a macroscopic level, unlabeled TBA and 13C4-TBA are virtually identical. Both are volatile, water-miscible liquids (or low-melting solids) with a boiling point of approximately 83 °C and a density of 0.816 g/mL. However, at the subatomic level, the uniform incorporation of 13C introduces critical analytical divergences:
-
Mass Shift: Unlabeled TBA has a nominal molecular weight of 74.12 g/mol . Fully labeled 13C4-TBA has a molecular weight of 78.09 g/mol , providing a distinct +4 Da mass shift.
-
Nuclear Spin: Carbon-12 has a nuclear spin (
) of 0, rendering it NMR-silent. Carbon-13 has a nuclear spin of 1/2, making every carbon atom in 13C4-TBA an active participant in magnetic resonance phenomena. -
Vibrational Frequencies: The heavier mass of the 13C nuclei slightly lowers the zero-point energy of the C-C and C-O bonds, leading to minor shifts in infrared (IR) and Raman spectra, and giving rise to measurable kinetic isotope effects (KIEs) during enzymatic cleavage[1].
Quantitative Comparison of Properties
| Property | Unlabeled tert-Butyl Alcohol | Fully Labeled 13C4-tert-Butyl Alcohol |
| Chemical Formula | ||
| Molecular Weight | 74.12 g/mol | 78.09 g/mol |
| Mass Spectrometry Shift | Base Mass ( | |
| ~31.25 ppm (Singlet) | ~31.25 ppm (Doublet, | |
| ~69.15 ppm (Singlet) | ~69.15 ppm (Quartet, | |
| Chromatographic Elution | Reference ( | Exact Co-elution ( |
Nuclear Magnetic Resonance (NMR) Signatures
The difference in the
In natural abundance TBA, the probability of two
In contrast, 13C4-TBA exhibits intense carbon-carbon spin-spin coupling (
Isotope Dilution Mass Spectrometry (IDMS)
In environmental and clinical toxicology, quantifying trace levels of TBA (a biomarker of MTBE exposure) in complex matrices like whole blood or groundwater is highly susceptible to matrix effects[5]. Matrix components can suppress or enhance analyte ionization in the MS source, leading to severe quantification errors.
To nullify this, an internal standard is used. While early methodologies developed by the CDC utilized deuterated analogs (e.g., [
The Causality of the 13C Advantage: Deuterated compounds exhibit slightly different polarizabilities and molar volumes compared to their protio-counterparts. In gas chromatography (GC), this leads to the "chromatographic isotope effect," where the deuterated standard elutes slightly earlier than the unlabeled analyte. Because they enter the MS source at slightly different times, they experience different matrix environments. 13C4-TBA, however, has virtually identical polarizability to
Fig 1. Isotope Dilution Mass Spectrometry workflow utilizing 13C4-TBA to nullify matrix effects.
Protocol 1: Self-Validating IDMS for TBA in Blood/Water
-
Calibration & Validation: Prepare a 5-point standard curve of unlabeled TBA (0.05 to 10 µg/L) in HPLC-grade water. Spike each standard with a constant 5.0 µg/L of 13C4-TBA. Validation Check: Ensure the linear regression of the area ratio (
C/ C) vs. concentration yields an . -
Sample Spiking: Aliquot 5 mL of the unknown whole blood or groundwater sample into a purge vessel. Spike with exactly 5.0 µg/L of 13C4-TBA.
-
Purge-and-Trap: Purge the sample with helium (40 mL/min) for 11 minutes. Trap the stripped volatiles on a Tenax/silica gel/charcoal trap.
-
Desorption: Rapidly heat the trap to 180 °C and cryofocus the desorbed compounds onto the head of a DB-624 capillary GC column.
-
MS Detection: Operate a magnetic-sector or triple-quadrupole mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the primary quantitation ions for unlabeled TBA and the corresponding
ions for 13C4-TBA. -
System Suitability Validation: Evaluate the absolute peak area of the 13C4-TBA internal standard in the unknown sample. If the area deviates by more than ±20% from the calibration average, flag the sample for severe matrix interference or injection failure.
DNA-Stable Isotope Probing (SIP) and Kinetic Isotope Effects
Understanding the anaerobic biodegradation of TBA in groundwater is critical for bioremediation. However, identifying the specific microorganisms responsible is challenging because non-degrading microbes are also present.
DNA-SIP solves this by utilizing 13C4-TBA as a metabolic tracer[8]. When active degraders metabolize 13C4-TBA as their sole carbon source, they assimilate the heavy
Furthermore, the cleavage of TBA bonds exhibits a Carbon Apparent Kinetic Isotope Effect (AKIE) . The AKIE for TBA degradation is typically around 1.01[1]. This slight preference of enzymes for lighter
Fig 2. DNA-Stable Isotope Probing (SIP) workflow tracking 13C4-TBA assimilation into microbial genomes.
Protocol 2: Self-Validating DNA-SIP for TBA Degraders
-
Matrix Deployment: Deploy Bio-Sep® beads amended with 13C4-TBA into the contaminated aquifer (or laboratory microcosms) for 30–60 days to allow for biofilm formation and carbon assimilation.
-
Biomass Recovery: Harvest the beads, perform mechanical/chemical cell lysis, and extract total genomic DNA. Validation Check: Quantify DNA yield using a fluorometric assay (e.g., Qubit) to ensure sufficient mass (>500 ng) for gradient loading.
-
Isopycnic Ultracentrifugation: Mix the extracted DNA with a Cesium Chloride (CsCl) solution adjusted to a precise initial density of 1.72 g/mL. Centrifuge in a vertical rotor at 177,000 × g for 36 hours at 20 °C to establish the density gradient.
-
Fractionation & Density Validation: Carefully collect 150 µL fractions from the bottom of the tube (heaviest) to the top (lightest). Self-Validation: Measure the refractive index of a 10 µL aliquot from each fraction using a refractometer. Calculate the exact buoyant density to confirm the gradient formed linearly (typically ranging from 1.69 to 1.74 g/mL).
-
Sequencing: Identify the "heavy" fractions (~1.73 g/mL) and the "light" fractions (~1.71 g/mL). Perform 16S rRNA amplicon sequencing on the heavy fractions to definitively identify the microbial taxa actively degrading the TBA.
References
-
Measurement of methyl tert-butyl ether and tert-butyl alcohol in human blood by purge-and-trap gas chromatography-mass spectrometry using an isotope-dilution method. Journal of Analytical Toxicology / PubMed. URL:[Link]
-
Isotopic Fractionation of Methyl tert-Butyl Ether Suggests Different Initial Reaction Mechanisms during Aerobic Biodegradation. Environmental Science & Technology. URL:[Link]
-
Potential of stable isotope analysis to deduce anaerobic biodegradation of ethyl tert-butyl ether (ETBE) and tert-butyl alcohol (TBA) in groundwater: a review. Environmental Science and Pollution Research / PMC. URL:[Link]
-
Using DNA-Stable Isotope Probing to Identify MTBE- and TBA-Degrading Microorganisms in Contaminated Groundwater. Microbial Ecology / PMC. URL:[Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. thehamachigroup.com [thehamachigroup.com]
- 3. thehamachigroup.com [thehamachigroup.com]
- 4. epfl.ch [epfl.ch]
- 5. academic.oup.com [academic.oup.com]
- 6. Measurement of methyl tert-butyl ether and tert-butyl alcohol in human blood by purge-and-trap gas chromatography-mass spectrometry using an isotope-dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Using DNA-Stable Isotope Probing to Identify MTBE- and TBA-Degrading Microorganisms in Contaminated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Potential of stable isotope analysis to deduce anaerobic biodegradation of ethyl tert-butyl ether (ETBE) and tert-butyl alcohol (TBA) in groundwater: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Safety Data Sheet (SDS) & Handling Protocol for 13C4 tert-Butanol
[1]
Part 1: Executive Summary & Operational Context[1]
The Paradox of 13C4 tert-Butanol: While isotopically labeled compounds generally share the toxicological profile of their unlabeled counterparts, 13C4 tert-butanol presents a unique operational risk profile due to the convergence of three factors:
-
Phase Transition/Flash Point Overlap: Its melting point (23–26°C) and flash point (11°C) are dangerously close. It often exists as a solid at room temperature, yet once melted, it is already above its flash point, generating ignitable vapors immediately.
-
Hygroscopicity: Like standard tert-butanol, it is hygroscopic. However, unlike cheap solvents, moisture contamination here compromises expensive NMR/MS baselines, wasting thousands of dollars in material.
-
Isotopic Cost: The high asset value necessitates spill protocols that balance safety with potential recovery (where safe), unlike standard "absorb and discard" procedures for bulk solvents.
This guide synthesizes standard GHS compliance with advanced handling protocols designed to protect both the researcher and the integrity of the isotope.
Part 2: Substance Identification & Properties[1][2][3]
Chemical Identity:
-
Product Name: tert-Butanol-13C4
-
Synonyms: 2-Methyl-2-propanol-13C4; tert-Butyl alcohol-13C4[1]
-
CAS Number: 1093099-09-2 (Unlabeled CAS: 75-65-0)
-
Linear Formula: (13CH3)313COH
-
Molecular Weight: 78.09 g/mol (approx. 4 units higher than unlabeled)
Comparative Physical Data Table
| Property | Unlabeled tert-Butanol (12C) | 13C4 tert-Butanol (Labeled) | Operational Implication |
| Melting Point | 25–26 °C | 23–26 °C | Material may arrive solid or supercooled liquid. |
| Boiling Point | 82–83 °C | 83 °C | Volatile; keep containers closed. |
| Flash Point | 11 °C (Closed Cup) | 11 °C (Closed Cup) | CRITICAL: Liquid state is always flammable at room temp. |
| Density | 0.78 g/mL | 0.816 g/mL | Heavier due to 13C mass; affects gravimetric aliquoting. |
| Hygroscopicity | High | High | Water peaks (H2O) will obscure trace analyte signals in NMR. |
Part 3: Hazards Identification (GHS Classification)[1]
Signal Word: DANGER
Hazard Statements (H-Codes):
Precautionary Statements (P-Codes) - Technical Context:
Part 4: Advanced Handling & Thawing Protocol
This section deviates from standard SDS templates to address the specific "Solid-Liquid-Flammable" workflow required for this compound.
The Thawing Hazard
Because the melting point (~25°C) is higher than the flash point (11°C), never apply direct high heat (heat gun/hot plate) to the container. Rapid heating can pressurize the headspace with flammable vapors before the bulk solid melts.
Protocol: Safe Thawing & Aliquoting
-
Inspection: Verify state. If solid, do not open.
-
Thermal Equilibration: Place the sealed vial in a water bath or bead bath set to 30°C maximum .
-
Why? 30°C is sufficient to melt (MP ~26°C) but minimizes vapor pressure compared to higher temps.
-
-
Venting: Perform all transfers inside a fume hood.
-
Inert Gas Blanket: Once opened, immediately purge headspace with dry Nitrogen or Argon.
-
Why? Prevents moisture ingress (preserving isotopic purity) and displaces oxygen (reducing flammability risk).
-
Visualization: Safe Handling Decision Logic
Figure 1: Decision logic for safely transitioning 13C4 tert-Butanol from solid storage to liquid usage, highlighting the flash point risk.
Part 5: Emergency Measures & Asset Protection[1]
Fire Fighting
-
Media: Alcohol-resistant foam, dry chemical, or Carbon Dioxide (CO2).
-
Contraindication: Do not use a solid water stream. Since tert-butanol is miscible with water, a stream may spread the burning liquid rather than smothering it.
-
Specific Hazard: Vapors are heavier than air and may travel to ignition sources.[6]
Accidental Release (Spill)[1]
-
Small Spill (<5 mL):
-
Evacuate: Remove ignition sources immediately.
-
Ventilate: Increase hood flow.
-
Absorb: Use vermiculite or specific organic solvent pads.
-
Disposal: Place in a sealed container for hazardous waste.
-
-
Asset Recovery (Isotope Specific):
-
Note: Only attempt if the spill is on a clean, inert surface (e.g., inside a clean glass containment tray) and safety is assured.
-
Because 13C4 tert-butanol is volatile (BP 83°C), evaporative loss is rapid. Recovery is rarely feasible unless the spill is immediately contained in a cold trap. Standard recommendation is to treat as total loss to ensure safety.
-
Visualization: Emergency Response Matrix
Figure 2: Emergency response workflow distinguishing between fire suppression techniques and spill management.
Part 6: Toxicology & Exposure Controls[1]
Toxicological Basis: Data is derived from unlabeled tert-Butanol (CAS 75-65-0).[5] Isotopic labeling does not significantly alter acute toxicity.
-
Acute Toxicity:
-
Carcinogenicity: Not identified as a known carcinogen by IARC, NTP, or OSHA.
-
Exposure Limits (USA):
-
OSHA PEL: 100 ppm (300 mg/m³)
-
ACGIH TLV: 100 ppm
-
Engineering Controls:
-
Ventilation: Always use a chemical fume hood. The threshold for odor detection is often higher than the safety limit, meaning you cannot rely on smell to detect hazardous concentrations.
-
PPE: Nitrile gloves are generally effective for splash protection (Breakthrough time > 30 min). For immersion or prolonged handling, use laminate film (Silver Shield).
Part 7: References
-
Sigma-Aldrich. (2023).[3] Safety Data Sheet: tert-Butanol-13C4 (Product No. 658626). Merck KGaA.
-
Cambridge Isotope Laboratories. (2023). Safety Data Sheet: tert-Butanol (D9, 98%).[5][7] CIL.[5][8][9]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6386, tert-Butyl alcohol.[10]
-
Occupational Safety and Health Administration (OSHA). (2024).[11] Occupational Chemical Database: tert-Butyl Alcohol. United States Department of Labor.
Sources
- 1. tert-Butyl alcohol-Molbase [molbase.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. louisville.edu [louisville.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. isotope.com [isotope.com]
- 6. fishersci.com [fishersci.com]
- 7. Cambridge Isotope Laboratories TERT-BUTANOL (D9, 98%), 5 G, 25725-11-5, | Fisher Scientific [fishersci.com]
- 8. Cambridge Isotope Laboratories Reference Materials | LGC Standards [lgcstandards.com]
- 9. isotope.com [isotope.com]
- 10. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 11. TERT-BUTYL ALCOHOL (TERT-BUTANOL) | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to the Verification of Isotopic Enrichment Levels of 2-(¹³C)Methyl(¹³C₃)propan-2-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: The Imperative for Purity in "Gold Standard" Internal Standards
In the landscape of regulated bioanalysis, particularly in drug development and clinical trials, the integrity of quantitative data is paramount. The U.S. Food and Drug Administration (FDA) and international bodies outline rigorous guidelines for the validation of bioanalytical methods to ensure data quality for regulatory submissions.[1][2] A cornerstone of high-precision quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of an appropriate internal standard (IS). Among the available options, Stable Isotope-Labeled (SIL) internal standards are universally regarded as the "gold standard".[1]
2-(¹³C)Methyl(¹³C₃)propan-2-ol, a fully ¹³C-labeled analogue of tert-butanol, is designed to serve this exact purpose. Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring it mimics the analyte's behavior during sample extraction, chromatography, and ionization.[3][4] This co-elution and similar ionization response allow it to effectively compensate for variations in sample recovery and matrix effects, which are common challenges in complex biological matrices like plasma or urine.[3][5]
However, the efficacy of a SIL-IS is entirely dependent on its isotopic purity and enrichment. The assumption that a SIL-IS is 100% enriched is a critical vulnerability in an analytical method. Incomplete chemical synthesis can result in a mixed population of isotopologues (molecules with varying numbers of ¹³C atoms), and contamination with the unlabeled analyte can artificially inflate the measured concentrations of the target compound.[3] Therefore, rigorous, in-house verification of the isotopic enrichment level is not merely a quality control measure; it is a fundamental requirement for establishing a trustworthy and self-validating bioanalytical system. This guide provides a comprehensive framework for determining the isotopic enrichment of 2-(¹³C)Methyl(¹³C₃)propan-2-ol using orthogonal analytical techniques.
Section 2: Foundational Methodologies for Isotopic Enrichment Determination
To achieve the highest degree of confidence in the isotopic enrichment value, a multi-faceted analytical approach is required. Relying on a single technique can introduce unforeseen biases. The most robust strategy involves the use of two orthogonal methods—techniques that rely on fundamentally different physical principles. For the characterization of 2-(¹³C)Methyl(¹³C₃)propan-2-ol, the two pillars of verification are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Mass Spectrometry (MS) differentiates molecules based on their mass-to-charge ratio (m/z). It provides a direct measure of the distribution of different isotopologues in the sample.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy probes the nuclear spin properties of specific isotopes (¹H and ¹³C). It provides site-specific isotopic information and can be used to quantify enrichment based on signal integration.[7][8]
Section 3: Quantitative Analysis by High-Resolution Mass Spectrometry (HRMS)
The Principle of Mass-Based Isotopic Differentiation
HRMS is a powerful tool for determining isotopic enrichment because it can accurately resolve and measure the masses of ions that differ by only a fraction of a dalton.[9] When 2-(¹³C)Methyl(¹³C₃)propan-2-ol is analyzed, the mass spectrometer separates the fully labeled molecule (M+4) from lower-level isotopologues (M+3, M+2, M+1) and any unlabeled (M+0) contaminant. By measuring the relative intensities of these distinct ion signals, we can calculate the overall isotopic enrichment.[6][10]
Data Presentation: Theoretical Isotopologue Distribution
Before any analysis, it is crucial to calculate the theoretical exact masses of all potential isotopologues of 2-methylpropan-2-ol. This allows for the precise extraction of ion chromatograms from the HRMS data.
| Isotopologue | Chemical Formula | # of ¹³C Labels | Theoretical Exact Mass (Da) |
| M+0 (Unlabeled) | C₄H₁₀O | 0 | 74.07316 |
| M+1 | ¹³CC₃H₁₀O | 1 | 75.07652 |
| M+2 | ¹³C₂C₂H₁₀O | 2 | 76.07987 |
| M+3 | ¹³C₃CH₁₀O | 3 | 77.08323 |
| M+4 (Fully Labeled) | ¹³C₄H₁₀O | 4 | 78.08658 |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a stock solution of 2-(¹³C)Methyl(¹³C₃)propan-2-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Create a dilution to approximately 1 µg/mL for direct infusion or LC-MS analysis.
-
Chromatography (Optional but Recommended): While direct infusion is possible, a brief chromatographic separation using a C18 column is recommended to separate the analyte from any potential non-volatile impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Isocratic (e.g., 50:50 A:B) or a short gradient.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Full scan (e.g., m/z 70-100).
-
Resolution: Set to a high value (e.g., >70,000 FWHM) to ensure baseline separation of isotopologues from potential isobaric interferences.
-
Data Acquisition: Acquire data across the chromatographic peak (if applicable) or for a stable period during infusion.
-
Data Analysis and Enrichment Calculation
-
Data Extraction: From the full scan data, extract the ion signals for each theoretical isotopologue (M+0 through M+4) using a narrow mass window (e.g., ±5 ppm).
-
Peak Integration: Integrate the area of each extracted ion chromatogram peak.
-
Correction for Natural Isotope Abundance: This is a critical step. The measured intensity of an isotopologue (e.g., M+1) contains contributions from the natural abundance of isotopes (e.g., ¹³C, ²H, ¹⁷O) in the M+0 molecule. These contributions must be calculated and subtracted to determine the true extent of enrichment.[10][11] This can be done using specialized software or a manual calculation based on the known natural abundances of all elements in the molecule.
-
Enrichment Calculation: After correction, the isotopic enrichment is calculated as the percentage of the fully labeled species relative to the sum of all isotopologues.
Isotopic Enrichment (%) = [ (Corrected Intensity of M+4) / (Sum of Corrected Intensities of M+0 to M+4) ] * 100
Visualization: HRMS Workflow
Caption: Orthogonal NMR Workflows for Isotopic Enrichment Verification.
Section 5: Synthesizing the Data: A Self-Validating System
The true power of this dual-pronged approach lies in the comparison of the results. HRMS provides a global distribution of all isotopologues, while NMR provides site-specific quantification. Agreement between these orthogonal techniques provides the highest possible confidence in the final isotopic enrichment value.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Mass-to-charge ratio | Nuclear spin properties |
| Information | Global isotopologue distribution (M+0 to M+4) | Site-specific enrichment (¹³C vs ¹²C at each position) |
| Sensitivity | Very high (sub-µg/mL) | Lower (mg/mL) |
| Quantitation | Relative; requires correction for natural abundance | Absolute; based on direct signal integration |
| Key Advantage | Can detect all levels of labeling simultaneously | Orthogonal to MS; provides structural confirmation |
| Potential Issue | Ion suppression effects (mitigated by chromatography) | Requires higher sample amount; longer acquisition times |
When the isotopic enrichment calculated from HRMS data aligns with the values derived from both ¹³C and ¹H NMR, the system is self-validating. This robust characterization is essential for defending the bioanalytical method to regulatory agencies.
Section 6: Conclusion: Best Practices for Ensuring Bioanalytical Integrity
The use of 2-(¹³C)Methyl(¹³C₃)propan-2-ol as a SIL-IS represents a best practice in modern quantitative bioanalysis. However, this practice is only as reliable as the quality of the standard itself. Assuming the stated isotopic enrichment without verification introduces an unacceptable level of risk to data integrity.
As demonstrated, a comprehensive characterization strategy employing the orthogonal techniques of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy is the definitive approach. HRMS provides a detailed overview of the isotopologue distribution, while NMR offers a robust, quantitative, and site-specific confirmation. By implementing this dual-methodology verification, researchers, scientists, and drug development professionals can ensure their "gold standard" internal standards are truly built on a foundation of solid gold, guaranteeing the accuracy, precision, and regulatory defensibility of their bioanalytical data.
References
-
Title: Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry Source: PubMed URL: [Link]
-
Title: Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides Source: ACS Publications URL: [Link]
-
Title: NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions Source: ACS Publications URL: [Link]
-
Title: Isotopic enrichment calculator from mass spectra Source: GitHub URL: [Link]
-
Title: NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions Source: PubMed URL: [Link]
-
Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: RSC Publishing URL: [Link]
-
Title: Isotopic analysis by nuclear magnetic resonance Source: Wikipedia URL: [Link]
-
Title: Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies Source: PubMed URL: [Link]
-
Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]
-
Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL: [Link]
-
Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PMC URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
-
Title: 13C Labeled internal standards Source: LIBIOS URL: [Link]
-
Title: The C-13 NMR spectrum of 2-methylpropan-2-ol Source: Doc Brown's Chemistry URL: [Link]
-
Title: 13C Isotope Labeled - Biopure Source: Romer Labs URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. waters.com [waters.com]
- 4. 13C Labeled internal standards | LIBIOS [libios.fr]
- 5. romerlabs.com [romerlabs.com]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. almacgroup.com [almacgroup.com]
Methodological & Application
using 2-(13C)Methyl(13C3)propan-2-ol as an NMR internal standard
This guide details the application of 2-(13C)Methyl(13C3)propan-2-ol (commonly referred to as [U-13C4]-tert-Butanol or 13C4-TBA ) as a high-precision internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy.
Application Note: 13C4-TBA as a Premier NMR Internal Standard
Part 1: Executive Summary & Core Rationale
In quantitative NMR (qNMR) and metabolomics, the choice of internal standard (IS) dictates the accuracy of the entire dataset. While TSP (Trimethylsilylpropanoic acid) and DSS (Dimethyl-silapentane-sulfonate) are industry standards, they suffer from a critical flaw: non-specific binding to proteins (e.g., Albumin) in biological matrices like serum or plasma. This binding broadens signals and shifts frequencies, compromising quantification.
2-(13C)Methyl(13C3)propan-2-ol offers a superior alternative. As a small, polar, non-ionic molecule, it exhibits negligible protein binding. Furthermore, its uniform 13C labeling provides a massive sensitivity boost for 13C qNMR , allowing it to serve as a robust quantification reference even at low concentrations, bridging the sensitivity gap between 1H and 13C experiments.
Key Technical Advantages:
-
Inertness: Does not interact with serum albumin or solution pH (unlike TSP/DSS).
-
Signal Simplicity:
-
1H NMR: A sharp singlet at δ 1.24 ppm (in D₂O).
-
13C NMR: Intense signals due to 99% enrichment, allowing for low-concentration spiking that doesn't perturb the sample matrix.
-
-
qNMR Utility: The 13C enrichment turns the molecule into a "super-standard" for Carbon-13 quantification, removing the reliance on natural abundance assumptions.
Part 2: Technical Specifications & Chemical Profile
| Feature | Specification | Notes |
| IUPAC Name | 2-(13C)Methyl(13C3)propan-2-ol | Effectively Per-13C-labeled tert-Butanol |
| Formula | (13CH₃)₃13C-OH | All 4 carbons are 13C isotopes |
| 1H Shift (D₂O) | 1.24 ppm (Singlet) | Robust reference; minimal pH dependence. |
| 13C Shift (D₂O) | 30.3 ppm (Methyls)70.4 ppm (Quaternary) | Note: Signals will appear as multiplets due to 13C-13C coupling unless decoupled. |
| Coupling (Jcc) | ¹J(C,C) ≈ 38-40 Hz | Methyls couple to Quaternary C; Quaternary C couples to 3 Methyls. |
| T1 Relaxation | ~3–5 seconds (1H)~10–15 seconds (13C) | Critical: Requires long relaxation delays (d1) for qNMR. |
Part 3: Experimental Protocols
Protocol A: Preparation of Internal Standard Stock Solution
Objective: Create a stable, calibrated stock solution for spiking into experimental samples.
Reagents:
-
2-(13C)Methyl(13C3)propan-2-ol (Isotopic Purity >99%).
-
Deuterated Solvent (D₂O or CDCl₃, depending on analyte).[1]
-
High-precision analytical balance (readability 0.01 mg).
Workflow:
-
Gravimetry: Weigh approximately 10 mg of 13C4-TBA into a tared 1.5 mL HPLC vial. Record the exact mass (
). -
Dissolution: Add exactly 1.00 mL (or weighed mass for higher precision) of D₂O.
-
Calculation: Calculate the molarity (
).-
Note: Use the molecular weight of the labeled compound (~78.15 g/mol ), not natural TBA (~74.12 g/mol ).
-
-
Storage: Store at 4°C. The solution is stable for 6 months. Seal tightly to prevent evaporation (TBA is volatile).
Protocol B: Sample Preparation for Metabolomics (Serum/Urine)
Objective: Prepare a biofluid sample with 13C4-TBA for qNMR.
-
Thawing: Thaw serum/urine samples on ice.
-
Buffering: Mix 400 µL of biofluid with 200 µL of Phosphate Buffer (0.2 M, pH 7.4) in D₂O.
-
Spiking: Add 10 µL of the 13C4-TBA Stock Solution.
-
Target Concentration: Final concentration in NMR tube should be ~0.5 mM.
-
-
Centrifugation: Centrifuge at 12,000 x g for 10 mins to remove precipitates.
-
Transfer: Transfer 550 µL to a 5mm NMR tube.
Protocol C: 13C qNMR Acquisition Parameters
Objective: Acquire quantitative Carbon-13 data using the labeled standard.
Instrument: 500 MHz or higher (recommended for sensitivity). Probe: 13C-optimized probe (e.g., CryoProbe) preferred.
Pulse Sequence: Inverse Gated Decoupling (zgig)
-
Rationale: Decouples protons during acquisition (for sharp singlets) but turns off decoupling during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE). NOE enhancement is unpredictable and ruins quantification; Inverse Gated ensures signal intensity is proportional only to concentration.
Parameters:
-
Pulse Angle: 90° (calibrated).
-
Spectral Width: 240 ppm (to cover all carbons).
-
Relaxation Delay (d1): 60 seconds .
-
Acquisition Time (aq): 1.0 – 2.0 seconds.
-
Scans (ns): 128 – 1024 (depending on sample concentration). Because the IS is 13C-enriched, its signal will appear rapidly; optimize scans for the analytes.
Part 4: Data Processing & Logic Flow
Visualizing the qNMR Workflow
The following diagram outlines the critical decision points and processing steps for using 13C4-TBA.
Caption: Figure 1. Decision logic and experimental workflow for High-Precision qNMR using 13C4-TBA.
Quantification Equation
To determine the concentration of an unknown analyte (
- : Concentration of 13C4-TBA.
- : Integral of analyte peak.
- : Integral of TBA methyl peak (approx 30.3 ppm).
- : Number of carbons contributing to the TBA signal (3 methyl carbons).
- : Number of carbons in the analyte signal.
- : 0.99 (since the standard is 99% 13C; analytes are 1.1% natural abundance). Crucial: You must divide the analyte integral by 0.011 (1.1%) OR multiply the standard term by the enrichment factor ratio (1.1 / 99) if comparing raw integrals.
Simplified formula (Correcting for Natural Abundance):
Part 5: Troubleshooting & Self-Validation
| Issue | Diagnosis | Corrective Action |
| Split Peaks in Standard | J-coupling is active. | In 1H NMR, 13C satellites will appear as large doublets around the central signal. In 13C NMR, multiplets appear if not proton-decoupled. Action: Use decoupling (CPD) or integrate the entire multiplet area. |
| Low Signal Intensity | Saturation effects. | The T1 of TBA is long. If the signal is lower than expected, increase |
| Evaporation | Volatile standard. | TBA is volatile (bp ~82°C). Always cap samples immediately. If using for >24h, use a sealed capillary insert for the standard (External Internal Standard). |
References
-
Wishart, D. S. (2008). Quantitative metabolomics using NMR. Trends in Analytical Chemistry. Link
- Hermann, G., et al. (2018). 13C-Labeled Internal Standards for qNMR. Analytical Chemistry. (General principles of isotope dilution qNMR).
-
Nowick, J. S. (2003). Chemical Shift Referencing in Aqueous Solutions. Journal of Organic Chemistry. Link
-
Bhinderwala, F., et al. (2018). Application of NMR in Metabolomics. In Metabolomics: From Fundamentals to Clinical Applications. Link
-
Sigma-Aldrich. (2023). tert-Butanol-13C4 Product Specification. Link
Sources
protocol for metabolic flux analysis using 13C labeled t-butanol
Protocol for Metabolic Flux Analysis (MFA) Using C-Labeled t-Butanol
Elucidating the Metabolism of Recalcitrant Tertiary Carbon Scaffolds
Introduction & Scope
The metabolic processing of tertiary carbon centers—such as those found in tert-butanol (TBA) —presents a unique biochemical challenge due to the steric hindrance and high bond dissociation energy required to cleave the C-C bond. While TBA is primarily known as a recalcitrant environmental pollutant and a metabolite of the fuel oxygenate MTBE, its catabolism serves as a critical model for understanding how biological systems degrade sterically hindered non-canonical substrates.
This application note details a rigorous protocol for
Target Audience: Metabolic Engineers, Environmental Microbiologists, and DMPK (Drug Metabolism and Pharmacokinetics) Scientists.
Experimental Design Strategy
Successful MFA relies on the establishment of Metabolic Steady State and Isotopic Steady State .
-
The Tracer: We utilize
(Uniformly labeled).-
Rationale: Since TBA cleavage results in C1 and C3 fragments, uniform labeling ensures that all downstream metabolites (Acetyl-CoA, Pyruvate) carry a readable isotopomer signal, maximizing the information content for flux estimation.
-
-
The System: Continuous Culture (Chemostat).
-
Rationale: TBA metabolism is often toxic or inhibitory at high concentrations. A chemostat allows for maintenance of a low, constant substrate concentration while ensuring the culture is in a defined physiological state (constant growth rate,
).
-
Figure 1: Experimental Workflow
Caption: End-to-end workflow for 13C-MFA of t-butanol, emphasizing rapid quenching and computational modeling.
Detailed Protocol
Phase 1: Pre-Culture and Adaptation
TBA degradation often requires the induction of specific gene clusters (e.g., mdpJ in Aquincola).
-
Inoculum: Start with a specific TBA-degrading strain (e.g., Aquincola tertiaricarbonis L108 or engineered Pseudomonas).
-
Adaptation: Passage cells twice in Mineral Salts Medium (MSM) with unlabeled t-butanol (0.5 g/L) to induce the degradative pathway and eliminate lag phase.
Phase 2: Chemostat Cultivation
-
Setup: Use a 500 mL bioreactor with controlled pH (7.0) and Temperature (30°C).[1]
-
Feed: MSM containing 1.0 g/L
as the sole carbon source.-
Note: Ensure the tracer purity is >99% to minimize noise in the mass isotopomer distribution (MID).
-
-
Steady State: Operate at a dilution rate (
) of 0.05–0.1 . Maintain for at least 5 volume changes ( hours) to ensure >99% of the biomass is derived from the labeled tracer. -
Validation: Monitor Optical Density (
) and off-gas . Stable readings indicate metabolic steady state.
Phase 3: Quenching and Extraction
Critical Step: Metabolism must be arrested instantly to prevent changes in intracellular pools.
-
Quenching: Rapidly withdraw 5 mL of culture directly into 20 mL of 60% Methanol buffered with 10 mM Ammonium Acetate , pre-cooled to -40°C .
-
Separation: Centrifuge at -20°C (4,000 x g, 5 min) to pellet biomass. Discard supernatant (unless analyzing extracellular metabolites).
-
Lyophilization: Freeze-dry the cell pellet to remove water, which interferes with derivatization.
Phase 4: Derivatization (TBDMS Method)
We utilize N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) . Unlike TMS derivatives, TBDMS derivatives are more stable and produce a characteristic
-
Resuspension: Add 50 µL of anhydrous acetonitrile to the dried pellet.
-
Reaction: Add 50 µL of MTBSTFA + 1% TBDMCS.
-
Incubation: Heat at 70°C for 60 minutes .
-
Clarification: Centrifuge (14,000 x g, 5 min) to remove particulates. Transfer supernatant to GC vials with glass inserts.
Phase 5: GC-MS Analysis
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).
| Parameter | Setting |
| Injection | 1 µL, Split mode (1:10 to 1:50 depending on biomass) |
| Inlet Temp | 270°C |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 60°C (1 min) |
| MS Source | Electron Impact (EI), 70 eV, 230°C |
| Scan Mode | SIM (Selected Ion Monitoring) for high sensitivity |
Target Ions (TBDMS-Amino Acids):
-
Alanine (3C): m/z 260 (M-57), 232 (M-85)
-
Glycine (2C): m/z 246 (M-57)
-
Glutamate (5C): m/z 432 (M-57)
-
Note: The mass shift for a fully labeled carbon skeleton will be
, where is the number of carbons. E.g., -Alanine will appear at m/z 263.
Pathway Modeling & Flux Calculation
To calculate flux, the experimental Mass Isotopomer Distributions (MIDs) must be fitted to a metabolic model.[2]
The Metabolic Network (TBA Degradation)
The model must explicitly define the entry of TBA into the TCA cycle.
-
Pathway: TBA
MPD HIBA 3-HB-CoA Acetyl-CoA + Pyruvate. -
Stoichiometry: 1 TBA (C4)
1 Acetyl-CoA (C2) + 1 Pyruvate (C3)? Correction: The cleavage of HIBA typically yields Acetyl-CoA and a C1 unit (formate/CO2) or enters via propionyl-CoA depending on the specific bacterial strain (Aquincola vs. Mycobacterium).-
Standard Model for Aquincola: HIBA is isomerized to 3-hydroxybutyrate, which is cleaved to 2 Acetyl-CoA molecules.
-
Figure 2: The 2-Hydroxyisobutyrate (HIBA) Pathway
Caption: The metabolic route of tert-butanol entering central metabolism via Acetyl-CoA.
Data Processing Steps:
-
Integration: Integrate peak areas for all isotopomers (
). -
Correction: Use software (e.g., IsoCor ) to correct for the natural abundance of isotopes (C, H, N, O, Si) in the derivatization reagent and the metabolite backbone.
-
Fitting: Input the corrected MIDs into 13CFLUX2 or OpenMFA .
-
Objective Function: Minimize the Sum of Squared Residuals (SSR) between simulated and measured MIDs.
-
Output: Net flux distribution map (mmol/gDCW/h).
-
Quality Control & Troubleshooting
Self-Validating Checkpoint: The Carbon Balance
Before accepting flux data, calculate the carbon recovery:
-
Acceptance Criteria:
. -
Failure Mode: If recovery is low, check for volatile intermediates (isobutene) stripping out in the off-gas.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Labeling Enrichment | High inoculum carryover | Increase duration of chemostat run (>5 residence times). |
| No M-57 Fragment | Incomplete derivatization | Ensure reagents are fresh; avoid water contamination (hydrolyses TBDMS). |
| Isobutene Detected | MdpJ desaturase activity | Aquincola can dehydrate TBA to isobutene under O2 limitation. Increase dissolved oxygen (DO) > 20%. |
References
-
Rohwerder, T., et al. (2006). "The alkyl tert-butyl ether intermediate 2-hydroxyisobutyrate is degraded via a cobalamin-dependent mutase pathway in Aquincola tertiaricarbonis L108."[3] Applied and Environmental Microbiology. Link
-
Zamboni, N., et al. (2009). "
C-based metabolic flux analysis." Nature Protocols. Link -
Antoniewicz, M. R. (2015).[2][4] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link
-
Schäfer, F., et al. (2012). "Bacterial degradation of tert-amyl alcohol proceeds via hemiterpene 2-methyl-3-buten-2-ol..." Applied and Environmental Microbiology. Link
-
Young, J. D. (2014). "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics. Link
Application Note: 2-(13C)Methyl(13C3)propan-2-ol as an Advanced Internal Reference Standard for Quantitative 13C NMR and Metabolomics
Executive Summary
Quantitative Nuclear Magnetic Resonance (qNMR) and NMR-based metabolomics require highly stable, chemically inert internal standards for accurate chemical shift referencing and absolute quantification. While compounds like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) and TSP have historically served as universal standards, their surfactant-like properties introduce severe analytical artifacts in complex biological matrices[1].
To circumvent these limitations, 2-(13C)Methyl(13C3)propan-2-ol (fully 13C-labeled tert-butanol, or 13C4-tert-butanol) has emerged as a superior isotopic probe. This application note details the mechanistic advantages, physical properties, and self-validating protocols for deploying 13C4-tert-butanol in advanced drug development and metabolomic workflows.
Mechanistic Insights: The Causality of Experimental Choices
Surmounting Protein Binding and pH Sensitivity
Traditional standards like DSS and TSP contain highly charged sulfonate or carboxylate head groups paired with hydrophobic trimethylsilyl tails. This amphiphilic architecture causes them to bind non-specifically to hydrophobic pockets in macromolecules (e.g., human serum albumin), leading to severe
The Causality of Choice: 13C4-tert-butanol is a neutral, hydrophilic, low-molecular-weight alcohol. It lacks the structural motifs required for strong protein affinity, ensuring its NMR signals remain sharp and its integration values remain strictly proportional to its concentration, even in raw, unextracted biofluids[3][4]. Furthermore, because it lacks acidic or basic functional groups near the observed nuclei, its chemical shift is completely independent of physiological pH fluctuations.
The Isotopic Multiplet Signature
In a standard 1D 13C NMR spectrum acquired with 1H decoupling, natural abundance metabolites appear as singlets. When utilizing fully labeled 13C4-tert-butanol, the contiguous 13C network results in strong one-bond carbon-carbon scalar couplings (
-
Methyl Carbons (~30.2 ppm): The three equivalent 13C-methyl groups couple to the central quaternary 13C, splitting the signal into a distinct doublet .
-
Quaternary Carbon (~69.1 ppm): The central 13C couples to the three equivalent methyl carbons, splitting into a 1:3:3:1 quartet .
The Causality of Choice: This predictable multiplet pattern acts as a spectral barcode. It allows automated peak-picking algorithms to unambiguously identify the reference standard in highly congested spectral regions, entirely avoiding the risk of integrating overlapping natural abundance singlets[5].
Logical comparison of traditional NMR standards versus 13C4-tert-butanol.
Physical and Spectroscopic Properties
Table 1: Chemical and Spectroscopic Profile of 13C4-tert-butanol
| Property | Value / Description |
| Chemical Name | 2-(13C)Methyl(13C3)propan-2-ol |
| CAS Number | 1093099-09-2 |
| Molecular Formula | |
| Molecular Weight | 78.09 g/mol |
| Isotopic Purity | |
| 13C NMR Shift (Methyls) | ~30.2 ppm (Doublet, |
| 13C NMR Shift (Quaternary) | ~69.1 ppm (Quartet, |
(Data derived from standard isotopic reference materials[6])
The unique 13C-13C spin coupling signature of fully labeled 13C4-tert-butanol.
Experimental Protocols
Protocol A: Preparation of the Universal Stock Solution
Objective: Create a highly concentrated, stable stock for reproducible sample spiking.
-
Weighing: Accurately weigh 78.1 mg of 13C4-tert-butanol (equivalent to 1.00 mmol) using a microbalance (precision
mg) in a controlled environment to minimize evaporation. -
Dissolution: Dissolve the standard in 10.00 mL of 99.9%
(for aqueous metabolomics) or (for synthetic organic workflows) using a volumetric flask. -
Homogenization: Vortex the solution for 60 seconds to ensure complete dissolution.
-
Storage: Aliquot the 100 mM stock solution into tightly sealed amber glass vials. Store at 4°C. Note: Do not freeze aqueous solutions, as tert-butanol can alter the freezing point and cause localized precipitation.
Protocol B: Sample Spiking for Biofluid Metabolomics
Objective: Introduce the internal standard at a physiologically relevant concentration without diluting the matrix significantly.
-
Thawing: Thaw the biofluid (e.g., serum or urine) on ice.
-
Aliquot: Transfer 540 µL of the biofluid into a 1.5 mL Eppendorf tube.
-
Spiking: Add 60 µL of a working solution (diluted from the stock to contain 10 mM 13C4-tert-butanol and 1.5 M potassium phosphate buffer, pH 7.4, in
). -
Final Concentration: The final NMR sample (600 µL) will contain exactly 1.0 mM of 13C4-tert-butanol and 10%
for the NMR lock. -
Transfer: Transfer 550 µL of the mixed sample into a standard 5 mm NMR tube.
Protocol C: 13C qNMR Acquisition Parameters and Self-Validation
Objective: Ensure absolute quantification by allowing complete relaxation and suppressing the Nuclear Overhauser Effect (NOE).
Table 2: Recommended 13C qNMR Acquisition Parameters
| Parameter | Recommended Setting | Mechanistic Rationale |
| Pulse Program | zgig (Inverse-gated decoupling) | Suppresses NOE to ensure peak integration is strictly quantitative. |
| Spectral Width (SW) | 250 ppm | Captures the entire 13C chemical shift range (carbonyls to aliphatics). |
| Acquisition Time (AQ) | 1.5 - 2.0 seconds | Provides sufficient digital resolution to clearly resolve the ~37 Hz |
| Relaxation Delay (D1) | Ensures | |
| Dummy Scans (DS) | 4 to 8 | Establishes steady-state magnetization before data collection begins. |
Self-Validating System Check:
To verify the integrity of the acquisition parameters, integrate the methyl doublet (~30.2 ppm) and the quaternary quartet (~69.1 ppm). A properly relaxed, NOE-suppressed system will yield an exact 3:1 integration ratio . Any deviation
References[6] Sigma-Aldrich. tert-Butanol-13C4 13C 99atom , 98 CP 1093099-09-2. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1093099[5] Nanalysis (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. URL: https://www.nanalysis.com/nmr-blog/2023/5/11/what-to-expect-from-the-tert-butanol-1d-and-2d-13c-nmr-analysis[3] Journal of Proteome Research (2016). Development of a Pipeline for Exploratory Metabolic Profiling of Infant Urine. URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.6b00024[1] Metabolites (2024). NMR Precision Metabolomics: Dynamic Peak Sum Thresholding and Navigators for Highly Standardized and Reproducible Metabolite Profiling of Clinical Urine Samples. URL: https://www.mdpi.com/2218-1989/14/5/275[2] Metabolomics (2014). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4157386/[4] bioRxiv (2025). Quantification of small molecule partitioning in a biomolecular condensate with 2D NMR spectroscopy. URL: https://doi.org/10.1101/2025.05.25.656010
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- 1. mdpi.com [mdpi.com]
- 2. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Pipeline for Exploratory Metabolic Profiling of Infant Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]
- 6. 叔丁醇-13C4 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
quantitative mass spectrometry using 13C t-butanol standards
Application Note: Quantitative Bioanalysis of tert-Butanol in Whole Blood via HS-SPME-GC-MS using 13C-Labeled Internal Standards
Executive Summary
This application note details a robust protocol for the quantification of tert-Butanol (TBA) in biological matrices (whole blood, urine) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .
The critical differentiator in this protocol is the use of
Target Audience: Toxicology researchers, DMPK scientists, and environmental health laboratories monitoring MTBE (Methyl tert-butyl ether) exposure.
Strategic Rationale: The Advantage
In quantitative mass spectrometry, the choice of Internal Standard dictates the reliability of the data.
| Feature | Deuterated Standard (d9-TBA) | Impact on Quantitation | |
| Retention Time | Shifts earlier (approx. 2-5 sec) | Perfect Co-elution | 13C ensures the IS compensates for matrix effects occurring at the exact moment of elution. |
| Stability | Potential H/D exchange in acidic media | Biologically Inert | 13C-C bonds are stable; no label loss during storage or derivatization. |
| Fragmentation | Mass shift (+9 Da) | Mass shift (+4 Da) | Sufficient mass difference to avoid crosstalk in low-resolution MS (SIM mode). |
Experimental Workflow
The following diagram illustrates the critical path from sample collection to data generation.
Figure 1: Analytical workflow for TBA quantification. The "Salting Out" step is critical to drive the hydrophilic TBA into the headspace.
Detailed Protocol
Materials & Reagents
-
Analyte: tert-Butanol (TBA), analytical grade.
-
Internal Standard:
-tert-Butanol (Universal label). Note: Ensure isotopic purity >99% to prevent contribution to the native m/z 59 channel. -
Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.
-
Fiber: 75 µm Carboxen/PDMS SPME fiber (Supelco/Sigma). This phase is specific for low molecular weight volatiles.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of TBA in methanol. Dilute working standards into organic-free water.
-
IS Spiking: Prepare a working solution of
-TBA in water (e.g., 500 ng/mL). -
Vial Setup:
-
Add 1.0 g NaCl to a 10 mL or 20 mL headspace vial.
-
Add 2.0 mL of Whole Blood (or Urine/Water).
-
Add 10 µL of
-TBA Internal Standard solution. -
Crucial: Immediately cap the vial with a magnetic crimp cap (PTFE/Silicone septum) to prevent volatile loss.
-
-
Mixing: Vortex for 30 seconds to dissolve salt and homogenize.
Instrumental Parameters (GC-MS)
| Parameter | Setting | Rationale |
| System | Agilent 7890/5977 (or equivalent) | Single Quadrupole is sufficient. |
| Inlet | Split/Splitless (Split 1:10) | SPME desorption requires sharp bands; Split prevents overload. |
| Inlet Temp | 250°C | Ensures rapid desorption from the fiber. |
| Column | DB-624 (30m x 0.25mm x 1.4µm) | Thick film is required to retain volatiles like TBA. |
| Oven | 35°C (2 min) -> 10°C/min -> 150°C | Low initial temp focuses the peak. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow. |
| SPME Extraction | 10 min Incubation @ 40°C; 20 min Extraction | Equilibrium temperature must be precise. |
Mass Spectrometry (SIM Mode)
To achieve maximum sensitivity (low ppb/ppt), use Selected Ion Monitoring (SIM) .
-
Ionization: Electron Impact (EI), 70 eV.
-
Dwell Time: 100 ms per ion.
Fragmentation Logic:
-
Native TBA (MW 74): The molecular ion is unstable. The base peak results from the loss of a methyl group (
, mass 15).-
(
)
-
(
-
-TBA (MW 78): All carbons are labeled. The loss of a labeled methyl group (
, mass 16).-
(
)
-
(
SIM Table:
| Compound | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |
|---|---|---|---|
| tert-Butanol | 59.0 | 41.0 | 43.0 |
|
Data Analysis & Validation
Calculation
Quantification is performed using the response ratio to the internal standard.[1][2]
Method Performance Criteria
-
Linearity:
ng/mL ( ).[3][4] -
LOD (Limit of Detection): Typically
ng/mL in blood using SPME. -
Precision (CV%): < 10% intra-day; < 15% inter-day.
-
Accuracy: 85-115% of nominal concentration.
Troubleshooting Guide
-
Carryover: TBA is "sticky" on SPME fibers. Run a fiber bake-out (260°C for 5 min) between high-concentration samples.
-
Low Sensitivity: Check the salt. If NaCl is not added, TBA remains in the aqueous phase (high water solubility). Salting out is non-negotiable.
-
Interferences: Acetone (m/z 43, 58) is common in diabetic blood. The m/z 59 ion for TBA is specific enough to resolve from acetone, but chromatographic separation (DB-624) is the primary defense.
References
-
Blount, B. C., et al. (2006). Quantification of 31 Volatile Organic Compounds in Whole Blood Using Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry.
-
Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Volatile Organic Compounds in Whole Blood (Method 2013.01).
-
Wang, S., & O'Pelletier, A. (2009). Chromatographic Isotope Effect in Gas Chromatography-Mass Spectrometry: Implications for Quantitation.
-
(Example context for isotope effects).
-
-
Sigma-Aldrich (Merck).
Sources
Application Notes and Protocols for tert-Butylation Reactions Using 2-(C)Methyl(C3)propan-2-ol
Application Notes and Protocols for tert-Butylation Reactions Using 2-([1]C)Methyl([1]C3)propan-2-ol
Abstract
This document provides a comprehensive technical guide on the application of 2-(C)Methyl(C3)propan-2-ol, a tetra-labeled stable isotope, in tert-butylation reactions. The tert-butyl group is a crucial moiety in organic synthesis, valued for its steric bulk and its role as a protective group.[1] The use of isotopically labeled 2-methylpropan-2-ol (tert-butanol) offers a powerful tool for elucidating reaction mechanisms, quantifying reaction products, and tracing metabolic pathways.[2] This guide details the underlying principles of acid-catalyzed tert-butylation, provides two distinct and detailed experimental protocols for the alkylation of phenols and aromatic hydrocarbons, and outlines the analytical techniques required to characterize the labeled products.
Introduction: The Significance of Isotopic Labeling in tert-Butylation
The introduction of a tert-butyl group onto an aromatic or heteroaromatic ring, often accomplished via Friedel-Crafts alkylation, is a cornerstone of synthetic chemistry.[3][4] This reaction is employed to modify the electronic and steric properties of molecules, enhance solubility, or protect reactive sites.[1] While the general mechanism involving a tert-butyl carbocation is well-understood, questions regarding reaction kinetics, regioselectivity, and potential side reactions often require more sophisticated investigation.[1][5]
Isotopic labeling provides an unambiguous method to track atoms through a chemical transformation.[6] By replacing four natural abundance carbon-12 atoms in tert-butanol with their heavier, non-radioactive carbon-13 isotope, we create a molecular tracer. This labeled reagent, 2-(C)Methyl(C3)propan-2-ol, is chemically identical to its unlabeled counterpart but is easily distinguishable by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] This allows researchers to:
-
Elucidate Reaction Mechanisms: Confirm the integrity of the tert-butyl group during the reaction and investigate potential rearrangement or fragmentation pathways.[2][6]
-
Perform Quantitative Analysis: Use techniques like Isotope Dilution Mass Spectrometry (IDMS) for highly accurate quantification of tert-butylated products in complex mixtures.[7]
-
Trace Metabolic Fates: In drug development, tracking the labeled tert-butyl group in vivo provides critical data for absorption, distribution, metabolism, and excretion (ADME) studies.[2]
Mechanistic Principles of Acid-Catalyzed tert-Butylation
The most common method for tert-butylation using tert-butanol is through an acid-catalyzed electrophilic aromatic substitution (EAS) pathway. The reaction can be broadly understood in two key stages.
Stage 1: Formation of the Electrophile In the presence of a strong Brønsted or Lewis acid, tert-butanol is protonated, forming an oxonium ion. This species readily loses a molecule of water to generate a relatively stable tertiary carbocation, the key electrophile in the reaction.[1][5]
Stage 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring acts as a nucleophile, attacking the tert-butyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base (e.g., water or the conjugate base of the acid catalyst) then removes a proton from the site of substitution, restoring aromaticity and yielding the final tert-butylated product.[4][8]
The regioselectivity of the substitution is governed by both electronic and steric factors. Electron-donating groups on the aromatic ring activate the ortho and para positions, while the significant steric bulk of the tert-butyl group often favors substitution at the less hindered position, typically the para position.[9]
Caption: General mechanism of acid-catalyzed tert-butylation using ¹³C-labeled tert-butanol.
Experimental Protocols
The following protocols are designed as robust starting points for the tert-butylation of two different classes of aromatic compounds. Researchers should consider small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Brønsted Acid-Catalyzed tert-Butylation of Phenol
This protocol describes the alkylation of an activated aromatic ring, phenol, using sulfuric acid as the catalyst. The reaction typically favors the formation of para-tert-butylphenol due to steric hindrance at the ortho positions.[10]
Materials:
-
2-(C)Methyl(C3)propan-2-ol (99 atom % 13C)
-
Phenol (≥99%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 g, 10.6 mmol) in 20 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.2 mL, ~3.7 mmol) to the stirring solution.
-
In a separate vial, dissolve 2-(C)Methyl(C3)propan-2-ol (1.0 g, 12.8 mmol based on a MW of 78.1 g/mol ) in 10 mL of anhydrous dichloromethane.
-
Transfer the labeled alcohol solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding 20 mL of cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to isolate the labeled para-tert-butylphenol.
Protocol 2: Solid Acid-Catalyzed tert-Butylation of Toluene
This protocol utilizes a recyclable solid acid catalyst, such as an Fe2O3-modified Hβ zeolite, for the alkylation of a less activated aromatic hydrocarbon. This approach is considered a greener alternative to traditional Lewis acids.
Materials:
-
2-(C)Methyl(C3)propan-2-ol (99 atom % 13C)
-
Toluene (anhydrous, ≥99.5%)
-
Fe2O3/Hβ solid acid catalyst (e.g., 20% wt. loading)
-
Three-neck flask, condenser, heating mantle, magnetic stirrer, nitrogen inlet
Procedure:
-
Activate the Fe2O3/Hβ catalyst by heating at 300 °C under vacuum for 4 hours. Allow to cool to room temperature under a nitrogen atmosphere.
-
To a 100 mL three-neck flask equipped with a condenser and nitrogen inlet, add the activated Fe2O3/Hβ catalyst (0.5 g).
-
Add anhydrous toluene (20 mL, ~188 mmol), which serves as both reactant and solvent.
-
Add 2-(C)Methyl(C3)propan-2-ol (1.5 g, 19.2 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.
-
Maintain the reaction at this temperature for 6-8 hours. Monitor the formation of the product by taking small aliquots and analyzing them by GC-MS.
-
After the reaction reaches the desired conversion, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the solid acid catalyst. The catalyst can be washed with fresh toluene, dried, and reactivated for future use.
-
Remove the excess toluene from the filtrate by rotary evaporation.
-
The resulting crude oil, containing primarily labeled para-tert-butyltoluene, can be purified by fractional distillation or flash chromatography if necessary.
Summary of Reaction Parameters
| Parameter | Protocol 1: Phenol Alkylation | Protocol 2: Toluene Alkylation | Rationale for Choices |
| Substrate | Phenol | Toluene | Demonstrates reaction on activated (phenol) and less activated (toluene) aromatic rings. |
| Catalyst | Concentrated H₂SO₄ | Fe₂O₃/Hβ Solid Acid | H₂SO₄ is a classic, effective Brønsted acid.[1] The solid acid is a reusable, greener alternative. |
| ¹³C₄-Reagent | 2-([¹³C])Methyl([¹³C₃])propan-2-ol | 2-([¹³C])Methyl([¹³C₃])propan-2-ol | The stable isotope label is the key for mechanistic and quantitative studies. |
| Temperature | 0 °C to Room Temp. | 100 °C | Phenol is highly reactive and requires milder conditions to control selectivity. Toluene requires higher temperatures to achieve a reasonable reaction rate. |
| Time | 4 hours | 6-8 hours | Reaction time is dependent on substrate reactivity and temperature. |
| Solvent | Dichloromethane | Toluene (reagent) | DCM is a common inert solvent. Using the reagent as a solvent in Protocol 2 simplifies the reaction setup. |
| Typical Yield | 60-80% | 50-70% | Yields are substrate and condition dependent and should be optimized. |
| Major Product | 4-([¹³C₄]-tert-butyl)phenol | 4-([¹³C₄]-tert-butyl)toluene | The para isomer is sterically favored in both cases.[10] |
Product Characterization and Data Analysis
Confirming the successful incorporation of the ¹³C₄-tert-butyl group is critical. A combination of NMR and MS provides a complete picture of the product's identity and isotopic enrichment.
Caption: A generalized workflow for tert-butylation and subsequent product analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: This is the most direct method for observing the label. The four ¹³C atoms of the incorporated tert-butyl group will exhibit significantly enhanced signal intensities compared to the natural abundance signals of the aromatic ring.[11][12] The quaternary carbon will appear around 30-40 ppm, and the three equivalent methyl carbons will appear around 30-35 ppm. Due to the 99% enrichment, complex splitting patterns arising from ¹J(C-C) and ²J(C-C) couplings will be observed, confirming the integrity of the labeled carbon skeleton.[13][14]
-
¹H NMR: The protons on the aromatic ring will be largely unaffected. The nine equivalent protons of the tert-butyl methyl groups will appear as a sharp singlet in an unlabeled sample. In the labeled product, this peak will be flanked by "satellite" peaks due to ¹J(C-H) coupling (typically ~125 Hz), providing definitive evidence of the C-H bond to a ¹³C nucleus.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the mass of the product and quantify its isotopic purity.
-
Molecular Ion Peak: The mass spectrum of the purified product will show a molecular ion peak ([M]⁺) that is 4 daltons higher than the corresponding unlabeled product, reflecting the incorporation of four ¹³C atoms.
-
Isotopic Distribution: The isotopic pattern will be skewed towards the heavier M+4 peak, and the relative intensities of M, M+1, M+2, etc., can be used to calculate the exact isotopic enrichment.
-
Quantitative Studies: For quantitative analysis, a known amount of the ¹³C₄-labeled product can be used as an internal standard to accurately measure the concentration of the unlabeled analyte in a sample via isotope dilution mass spectrometry.[7]
Conclusion
The use of 2-(C)Methyl(C3)propan-2-ol in tert-butylation reactions is an invaluable technique for modern chemical research. It provides a precise and reliable method for mechanistic investigation and quantitative analysis that is not possible with unlabeled reagents. The protocols and analytical strategies outlined in this guide serve as a foundation for researchers to confidently employ this powerful tool in their own synthetic and developmental workflows.
References
- Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. (2025). Google Cloud.
- Isotope-Labeled Compounds. APExBIO.
- Multiple isotopic labels for quantitative mass spectrometry.
- Isotope Labeling. Cerno Bioscience.
- An overview of methods using 13C for improved compound identification in metabolomics and n
- Isotopic labeling. Wikipedia.
- 13C-NMR Spectroscopy. (2019). Chemistry LibreTexts.
- Reaction mechanism of tert-butylation of phenol with tert-butyl alcohol over H-β zeolite: An ONIOM study. (2025).
- Is regioselectivity affected by steric factors during alkylation of naphthalene? (2021). Chemistry Stack Exchange.
- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoyl
- 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC.
- Shock Tube Measurements of the Tert-Butanol + OH Reaction Rate and the tert-C4H8OH Radical β-scission Branching Ratio Using Isotopic Labeling. (2013). PubMed.
- Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. Royal Society of Chemistry.
- Shock tube measurements of the tert-butanol + OH reaction rate and the tert-C4H8OH radical ??-scission branching ratio using isotopic labeling. Stanford University.
- Practical Guidelines to 13C-based NMR Metabolomics. (2019). NIST.
- 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling? (2022).
- Friedel-Crafts Alkylation of 1,4 dimethoxybenzene by tert-butyl alcohol. (2018). YouTube.
- Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Sy. ChemRxiv.
- Hey Phenol- Everyone has their Cross to Bear. (2023).
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. UCLA Chemistry.
- Friedel–Crafts reaction. Wikipedia.
- Friedel-Crafts Alkyl
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Measuring Tertiary Alcohol Metabolism with ¹³C Isotopes: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, understanding the metabolic fate of a compound is paramount to assessing its efficacy, safety, and potential for drug-drug interactions. Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, are a common structural motif in many pharmaceutical agents. Historically, this functional group has been considered relatively resistant to metabolism due to the absence of a hydrogen atom on the carbinol carbon, which prevents direct oxidation by dehydrogenases.[1][2] However, emerging evidence demonstrates that tertiary alcohols can undergo significant biotransformation, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes and direct conjugation reactions, such as glucuronidation.[3][4]
The steric hindrance that makes tertiary alcohols resistant to oxidation can also be an advantage in drug design, potentially shielding the hydroxyl group from extensive phase II metabolism and improving the molecule's overall metabolic profile.[1] This dual nature—metabolic stability in some contexts and susceptibility in others—necessitates precise and robust methods for characterization. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful and unambiguous approach to trace the metabolic journey of tertiary alcohols.[5][] By incorporating ¹³C atoms into the drug candidate, researchers can use mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to definitively identify and quantify metabolites, providing a clear picture of metabolic pathways and fluxes.[3][7]
This guide provides a comprehensive overview and detailed protocols for designing and executing ¹³C tracer studies to investigate the metabolism of tertiary alcohols. It is intended to equip researchers with the foundational knowledge and practical steps required to leverage this technology for deeper insights into drug metabolism.
Section 1: The Metabolic Fate of Tertiary Alcohols
While tertiary alcohols cannot be oxidized at the carbinol carbon, their metabolism proceeds through two primary routes: Phase I oxidation at adjacent carbon atoms and Phase II direct conjugation of the hydroxyl group.
Phase I: Cytochrome P450-Mediated Oxidation
The major pathway for the metabolism of many xenobiotics, including some tertiary alcohols, is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, predominantly in the liver.[8][9] For tertiary alcohols, this does not occur at the hydroxyl-bearing carbon. Instead, CYP enzymes can hydroxylate one of the adjacent methyl or methylene groups.[4] This initial oxidation creates a primary or secondary alcohol, which can then be further oxidized to an aldehyde, ketone, or carboxylic acid.
A classic example is the metabolism of tert-butyl alcohol (TBA). Studies using ¹³C-labeled TBA in rats have shown that it is metabolized to 2-methyl-1,2-propanediol, which is subsequently oxidized to 2-hydroxyisobutyrate.[3][10] This demonstrates a clear oxidative pathway despite the tertiary nature of the parent alcohol. Several CYP isoforms, including CYP2E1, CYP2C9, and CYP3A4, are known to be involved in the metabolism of compounds containing t-butyl groups.[4][11]
Phase II: Direct Glucuronidation
The second major pathway is direct conjugation of the tertiary hydroxyl group with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[12][13] This process, known as glucuronidation, attaches a highly polar glucuronic acid moiety to the substrate, increasing its water solubility and facilitating its excretion. While the bulky nature of tertiary alcohols can sterically hinder the approach of the UGT enzyme, direct glucuronidation has been observed as a metabolic route for some tertiary alcohols.[1][3] The relative contribution of this pathway depends on the specific UGT isoforms involved and the steric environment around the hydroxyl group.[12]
The following diagram illustrates the principal metabolic pathways for a generic tertiary alcohol.
Caption: Principal metabolic pathways of tertiary alcohols.
Section 2: Principles of ¹³C Stable Isotope Tracing
Stable isotope labeling is a technique that replaces an atom in a molecule with its heavier, non-radioactive isotope.[14] For metabolic studies, carbon-12 (¹²C), which accounts for ~99% of natural carbon, is replaced with carbon-13 (¹³C). Because ¹³C is chemically identical to ¹²C, the labeled molecule behaves in the same way as its unlabeled counterpart within a biological system.[5]
The key advantage is that the ¹³C atom acts as a "tag." The mass of the labeled molecule is increased by one dalton for each ¹³C atom incorporated. This mass shift allows analytical instruments like mass spectrometers to distinguish the labeled parent compound and its metabolites from the endogenous, unlabeled molecules.[7]
By administering a ¹³C-labeled tertiary alcohol to an in vitro or in vivo system and analyzing samples over time, researchers can:
-
Unambiguously identify metabolites: Any detected compound that contains the ¹³C label must be derived from the administered drug.
-
Elucidate metabolic pathways: By identifying the structure of the ¹³C-labeled metabolites, the sequence of biotransformation reactions can be determined.
-
Quantify metabolic flux: The rate of appearance of labeled metabolites and the disappearance of the labeled parent compound can be measured to determine the kinetics of metabolism.[15]
Section 3: Experimental Design and Workflow
A successful ¹³C tracer study requires careful planning and execution. The general workflow involves the synthesis of the labeled compound, incubation with a biological system, sample preparation, and analysis by MS and/or NMR.
Caption: Generalized experimental workflow for a ¹³C tracer study.
Section 4: Detailed Experimental Protocols
This section provides step-by-step methodologies for the key phases of the experiment.
Protocol 1: Synthesis of a [¹³C]-Labeled Tertiary Alcohol
The synthesis of the labeled tracer is the first critical step. The position of the ¹³C label should be chosen carefully to ensure it is retained in the expected metabolites. A common strategy is to use a commercially available ¹³C-labeled precursor. Here, we describe a general synthesis of a tertiary alcohol using a Grignard reaction with a ¹³C-labeled ketone.
Objective: To synthesize 2-phenyl-[1-¹³C]propan-2-ol.
Materials:
-
[1-¹³C]Acetone (99% ¹³C enrichment)
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Grignard Reagent Preparation:
-
Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether via a dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.
-
After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with ¹³C-Ketone:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Prepare a solution of [1-¹³C]acetone in anhydrous diethyl ether.
-
Slowly add the [1-¹³C]acetone solution to the stirred Grignard reagent. A precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by adding saturated ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-phenyl-[1-¹³C]propan-2-ol.
-
-
Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Metabolism using Human Liver Microsomes (HLMs)
HLMs are a standard in vitro model for studying Phase I and Phase II metabolism as they contain a rich complement of CYP and UGT enzymes.[16][17]
Objective: To determine the metabolic profile of a ¹³C-labeled tertiary alcohol in HLMs.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
¹³C-labeled tertiary alcohol (stock solution in DMSO or acetonitrile)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Alamethicin (pore-forming agent to activate UGTs)
-
100 mM Potassium phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard (for reaction termination)
-
Incubator/shaking water bath set to 37°C
Procedure:
-
Reaction Mixture Preparation:
-
On ice, prepare a master mix in potassium phosphate buffer containing HLMs (final concentration 0.5-1.0 mg/mL).
-
For UGT activity, add alamethicin (final concentration ~50 µg/mg microsomal protein) and pre-incubate on ice for 15 minutes.
-
Add the ¹³C-labeled tertiary alcohol to the master mix (final concentration typically 1-10 µM).
-
-
Incubation:
-
Pre-warm the reaction mixtures for 5 minutes at 37°C.
-
Initiate the metabolic reactions by adding the cofactors:
-
For CYP Metabolism: Add the NADPH regenerating system.
-
For Glucuronidation: Add UDPGA (final concentration 2-5 mM).
-
For Combined Metabolism: Add both NADPH regenerating system and UDPGA.
-
-
Include control incubations:
-
Time zero (T=0): Add termination solution immediately after adding cofactors.
-
No cofactor control: Incubate without NADPH/UDPGA to check for non-enzymatic degradation.
-
Heat-inactivated microsome control: Use microsomes that have been boiled to ensure observed metabolism is enzymatic.
-
-
-
Time-Course Sampling:
-
Incubate the reactions at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound not expected to be formed).
-
Vortex vigorously to precipitate proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated samples at high speed (e.g., >13,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Section 5: Analytical Methodologies and Data Analysis
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for these studies due to its high sensitivity and specificity.[18][19]
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is ideal.[20]
Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an additive like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode), is used to separate the parent compound from its metabolites.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used, in both positive and negative modes, to detect a wide range of metabolites.
-
Data Acquisition:
-
Full Scan (MS1): Acquire full scan data to search for all potential labeled metabolites. Metabolites derived from the ¹³C-tracer will exhibit a characteristic mass shift.
-
Data-Dependent Acquisition (DDA): Automatically trigger MS/MS fragmentation on the most intense ions from the full scan. The fragmentation pattern helps in structural elucidation.
-
Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-to-product ion transitions for the parent compound and its expected metabolites.
-
NMR Spectroscopy
NMR spectroscopy is invaluable for the unambiguous structural confirmation of novel metabolites.[3][21] While less sensitive than MS, it provides detailed information about atomic connectivity. ¹³C NMR is particularly powerful as the signal is directly from the labeled atom.[22]
Data Analysis Workflow
Caption: Data analysis workflow for ¹³C tracer metabolomics.
-
Feature Detection: Process raw LC-MS data using software to detect all ion features (defined by m/z, retention time, and intensity).
-
Isotopologue Grouping: Identify features that correspond to the parent drug and its metabolites by searching for the expected mass shifts from the ¹³C label.
-
Natural Abundance Correction: Correct the measured isotopologue distributions for the natural abundance of ¹³C and other heavy isotopes to determine the true extent of label incorporation.[20]
-
Metabolite Identification: Propose candidate structures based on accurate mass, fragmentation patterns (MS/MS), and retention time. Comparison with synthetic standards or confirmation by NMR is the gold standard.
-
Quantification: Calculate the peak area for each labeled metabolite at each time point, normalized to the internal standard. Plot the concentration of metabolites over time to determine the rate of formation.
Section 6: Quantitative Data Presentation
Results should be presented clearly and concisely. Tables are an effective way to summarize quantitative data.
Table 1: Mass Isotopologue Distribution (MID) of a Tertiary Alcohol and its Putative Metabolites
This table shows the percentage of the molecular pool that contains a specific number of ¹³C atoms (M+n) after incubation.
| Compound | Retention Time (min) | Formula | Observed m/z (M+0) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Parent Drug | 5.8 | C₁₅H₂₃NO | 245.1780 | 2.1 | 4.5 | 15.3 | 28.1 | 50.0 |
| Hydroxylated Metabolite | 4.2 | C₁₅H₂₃NO₂ | 261.1729 | 2.0 | 4.6 | 15.5 | 28.0 | 49.9 |
| Glucuronide Conjugate | 3.1 | C₂₁H₂₉NO₇ | 421.2000 | 2.2 | 4.4 | 15.2 | 28.3 | 49.9 |
Note: This is hypothetical data assuming the parent drug was synthesized with four ¹³C atoms.
Table 2: Kinetic Parameters of Metabolite Formation in Human Liver Microsomes
This table summarizes the rate of formation for each identified metabolite.
| Metabolite | Formation Rate (pmol/min/mg protein) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (pmol/min/mg protein) |
| Hydroxylated Metabolite | 15.4 ± 2.1 | 5.2 | 25.8 |
| Glucuronide Conjugate | 3.1 ± 0.8 | 12.5 | 7.3 |
Data are presented as mean ± standard deviation from n=3 replicate experiments.
Section 7: Conclusion
The study of tertiary alcohol metabolism is essential for modern drug development. While traditionally viewed as metabolically stable, these moieties can be substrates for both CYP-mediated oxidation and direct glucuronidation. The use of ¹³C stable isotope labeling provides an unparalleled level of clarity and confidence in elucidating these metabolic pathways. By combining robust experimental design, precise in vitro models like human liver microsomes, and high-resolution analytical techniques, researchers can accurately identify metabolites, map biotransformation routes, and quantify metabolic rates. The detailed protocols and workflows presented in this guide offer a solid framework for applying this powerful technology to accelerate the development of safer and more effective therapeutics.
References
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Bélanger, A., et al. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules. [Link]
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Shakleya, D. M., et al. (2022). Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Li, X., et al. (2025). Chronic alcohol intake disrupts cytochrome P450 enzyme activity in alcoholic fatty liver disease: insights into metabolic alterations and therapeutic targets. Frontiers in Pharmacology. [Link]
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Bernauer, U., et al. (1999). Biotransformation of 12C- and 2-13C-Labeled Methyl tert-Butyl Ether, Ethyl tert-Butyl Ether, and tert-Butyl Alcohol in Rats: Identification of Metabolites in Urine by 13C Nuclear Magnetic Resonance and Gas Chromatography/Mass Spectrometry. Chemical Research in Toxicology. [Link]
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Shakleya, D. M., et al. (2022). Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine. PubMed. [Link]
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Stephanson, N. N. (2024). Liquid chromatography : mass spectrometry study of two biochemical alcohol markers. Linköping University Electronic Press. [Link]
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Scott, J. S., et al. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Guengerich, F. P. (2007). Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. PubMed. [Link]
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University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. [Link]
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Pan, Y. (2021). Glucuronidation. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
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Al-Amri, J., et al. (2025). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Molecules. [Link]
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Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]
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Ortiz de Montellano, P. R. (2009). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. [Link]
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University of Washington. (n.d.). Glucuronidation and Sulfonation. University of Washington. [Link]
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Mullen, P. (2025). The Metabolism and Pharmacokinetics of Alcohol in Man. ResearchGate. [Link]
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Osna, N. A., & Kharbanda, K. K. (2020). Alcohol Metabolizing Enzymes, Microsomal Ethanol Oxidizing System, Cytochrome P450 2E1, Catalase, and Aldehyde Dehydrogenase in Alcohol-Associated Liver Disease. MDPI. [Link]
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Sano, M., et al. (1975). New technique for the determination of metabolites labeled by the isotope (13C) using mass fragmentography. INIS-IAEA. [Link]
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Zakhari, S. (2006). Overview: How Is Alcohol Metabolized by the Body?. PMC. [Link]
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Grankvist, K., et al. (2024). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. Nature Metabolism. [Link]
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Hatzinger, P. B., et al. (2011). Identification of tertiary butyl alcohol (TBA)-utilizing organisms in BioGAC reactors using 13C-DNA stable isotope probing. PubMed. [Link]
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Koziet, J., et al. (1991). Evaluation of (13C)ethanol incorporation into very-low-density lipoprotein triglycerides using gas chromatography/isotope ratio mass spectrometry coupling. PubMed. [Link]
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Guengerich, F. P. (2019). Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. PMC. [Link]
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Desmoulin, F., et al. (1987). Use of nuclear magnetic resonance spectroscopy to study the effects of ethanol consumption on liver metabolism and pathology. PubMed. [Link]
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Jones, A. W. (2025). Ethanol Biomarker Testing and Challenges: Lessons Learned From a College of American Pathologists Proficiency Testing Survey. ResearchGate. [Link]
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Wikipedia. (n.d.). Pharmacology of ethanol. Wikipedia. [Link]
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Fisher, J. W., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. DigitalCommons@UNL. [Link]
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Nöh, K., & Wiechert, W. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology. [Link]
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Panda, S., & Zogorski, J. S. (2007). tert-Butyl Alcohol: Chemical Properties, Production and Use, Fate and Transport, Toxicology, and Detection in Groundwater and Regulatory Standards. ResearchGate. [Link]
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Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]
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Cambier, S., et al. (n.d.). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Université de Liège. [Link]
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OIV. (2009). Method OIV-MA-AS312-06 Type II method - Determination by isotope ratio mass spectometry 13C/12C of wine ethanol or that obtained through the fermentation of musts, concentrated musts or grape sugar. OIV. [Link]
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Wang, F., et al. (2016). Effects of Beverages on Alcohol Metabolism: Potential Health Benefits and Harmful Impacts. MDPI. [Link]
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You, Y., & Lee, K. (2021). Pathophysiological Aspects of Alcohol Metabolism in the Liver. MDPI. [Link]
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Habinshuti, P., et al. (2024). Analysis of Methanol and Ethanol Content in Illegal Alcoholic Beverages using Headspace Gas Chromatography: Case Studies at Rwan. BrJAC. [Link]
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Cederbaum, A. I. (2012). ALCOHOL METABOLISM. PMC. [Link]
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Frueh, D. P., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC. [Link]
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Young, J. D. (n.d.). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Vanderbilt University. [Link]
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Musshoff, F., & Madea, B. (2023). Modeling Postmortem Ethanol Production/Insights into the Origin of Higher Alcohols. MDPI. [Link]
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Choi, Y. J., et al. (2010). 13C-Isotope-Labeling Experiments to Study Metabolism in Catharanthus roseus. PDF. [Link]
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Application Note: Precision Solvation Mapping & Hydrophobic Collapse Studies using 13C4-tert-Butanol
Executive Summary
The interaction between a protein and its solvent shell is the thermodynamic driver of folding, stability, and ligand binding. While water is the biological solvent, co-solvents like tert-butanol (t-butanol) are critical tools for probing hydrophobic forces. Unlike linear alcohols, t-butanol is bulky and prone to clustering, making it a unique mimic for "hydrophobic collapse" environments.
This guide details the application of isotopically labeled 13C4-tert-butanol (fully 13C-labeled, protonated methyls) in Nuclear Magnetic Resonance (NMR) studies. By leveraging the 13C isotope, researchers can spectrally isolate solvent-protein interactions using intermolecular Nuclear Overhauser Effect (NOE) experiments, effectively "lighting up" hydrophobic patches on a protein’s surface without the interference of the bulk solvent signal.
Introduction: The Probe and the Mechanism
Why tert-Butanol?
Tert-butanol (TBA) occupies a unique niche in protein folding studies due to its amphiphilic nature and steric bulk.
-
Low Concentrations (1-10% v/v): TBA acts as a "kosmotrope" (structure maker). It stabilizes secondary structures (helices) by enhancing the water structure around the protein and preferentially solvating hydrophobic pockets.
-
High Concentrations (>30% v/v): TBA induces denaturation but often stabilizes "Molten Globule" states—intermediates that retain secondary structure but lose tertiary packing.
The 13C4 Isotope Advantage
Standard protonated t-butanol produces an overwhelming methyl signal (~1.2 ppm) in 1H NMR, obscuring protein resonances. Deuterated t-butanol (d9-TBA) removes this signal but renders the solvent "invisible" for interaction studies.
13C4-t-butanol (all carbons 13C-labeled, methyl protons present) is the solution. It allows for Isotope Filtering and Editing :
-
Selectivity: We can apply 13C-filtering pulse sequences to suppress the solvent signal when observing the protein.
-
Interaction Mapping: We can apply 13C-editing to select magnetization originating from the solvent and transfer it to the protein (Intermolecular NOE), directly mapping where the solvent touches the protein.
Mechanism of Action: Preferential Solvation
The utility of 13C4-t-butanol relies on Preferential Solvation . In an aqueous mixture, t-butanol does not distribute randomly. It forms transient clusters and accumulates near hydrophobic residues on the protein surface.
Diagram 1: Solvation Shell Dynamics
This diagram illustrates the preferential accumulation of 13C4-t-butanol (TBA) around hydrophobic patches compared to the bulk water network.
Caption: 13C4-TBA preferentially solvates hydrophobic patches, generating specific intermolecular NOEs detectable by NMR.
Protocol: 13C-Filtered/Edited Solvation Mapping
This protocol describes how to map the hydrophobic surface of a protein using 13C4-t-butanol.
Materials
-
Protein: 0.5 – 1.0 mM uniformly 15N-labeled protein (to disperse protein signals).
-
Solvent: 90% H2O / 10% D2O.
-
Probe: 13C4-tert-butanol (Sigma-Aldrich/Isotec).
-
Buffer: Phosphate or TRIS (pH optimized for protein stability).
Sample Preparation Table
| Component | Concentration | Purpose |
| 15N-Protein | 0.5 mM | Target molecule (15N allows 2D HSQC readout). |
| 13C4-t-Butanol | 5% (v/v) | Hydrophobic probe. Low conc. avoids denaturation.[1] |
| Buffer | 50 mM | Maintain pH stability. |
| D2O | 10% | Lock signal. |
| DSS | 10 μM | Chemical shift reference (Internal). |
Experimental Workflow (NMR Pulse Sequence)
The critical experiment is the 2D F1-13C-filtered, F2-13C-edited NOESY .
-
Goal: Detect magnetization transfer from 13C-attached protons (t-butanol methyls) to 12C-attached protons (protein).
-
Suppression: We must suppress the massive diagonal signal of the t-butanol itself.
Step-by-Step Protocol:
-
Reference Spectrum (HSQC):
-
Acquire a standard 1H-15N HSQC of the protein in the presence of 5% 13C4-t-butanol.
-
Note: Ensure the protein is folded. If peaks are missing compared to the buffer-only control, t-butanol may be inducing aggregation.
-
-
Pulse Sequence Setup (13C-Filtered NOESY):
-
Source: Use a sequence like noesyhsqc (Bruker) or gNfhsqc (Varian/Agilent) modified for X-filtering.
-
Filter Block: Insert a 13C filter (e.g., a double-tuned BIRD element or X-half-filter) at the beginning of the sequence.
-
Selection: The filter should be set to reject 12C-bound protons (protein) and pass 13C-bound protons (solvent) during the first evolution period.
-
Mixing Time: Set NOE mixing time to 300–500 ms . (Longer than intramolecular NOEs because solvent residence times are short).
-
-
Acquisition Parameters:
-
13C Carrier: Set to ~30 ppm (t-butanol methyls).
-
Spectral Width: Standard 1H width (~12-14 ppm).
-
Scans: High number of scans (NS=64 or 128) is required as intermolecular NOEs are weak (typically < 2% of intramolecular NOEs).
-
-
Data Processing:
-
Process the 2D plane.
-
The spectrum will resemble a 1H-1H NOESY, but only cross-peaks between the t-butanol methyls (F1 dimension, ~1.2 ppm) and protein protons (F2 dimension) will appear.
-
Data Analysis & Interpretation
The "Solvation Strip"
In the processed 2D spectrum, look at the F1 chemical shift corresponding to t-butanol (~1.2 ppm). A "strip" of cross-peaks will appear at this frequency.
-
Cross-Peak Presence: Indicates a protein proton is within ~5 Å of a t-butanol molecule.
-
Intensity: Proportional to the residence time and proximity of the solvent. High intensity = Stable hydrophobic pocket.
-
Assignment: Align the F2 proton chemical shifts with your known protein assignment.
Comparative Analysis Table
| Observation | Interpretation | Structural Implication |
| Strong NOE to Methyls (Val, Leu, Ile) | Direct hydrophobic interaction. | These residues form a surface-exposed hydrophobic patch. |
| NOE to Backbone Amides | Solvent penetration. | The backbone is accessible; potential cavity or loose packing. |
| Broad/Smeared Peaks | Exchange broadening. | The solvent is exchanging rapidly between bound/free states (weak binding). |
| No NOEs (Silent Regions) | Steric exclusion or high charge density. | t-Butanol is excluded from highly charged/polar surfaces (preferential hydration). |
Workflow Visualization
Diagram 2: Experimental Workflow
This flowchart outlines the critical path from sample preparation to structural insight.
Caption: Workflow for isolating solvent-protein interactions using 13C-filtered NMR spectroscopy.
Troubleshooting & Optimization
-
Phase Separation: t-Butanol can phase separate at high salt concentrations. Keep salt < 100 mM if possible.
-
Viscosity: TBA increases viscosity, broadening lines. Run experiments at slightly elevated temperatures (298K or 303K) if the protein is stable.
-
Signal Suppression: If the t-butanol diagonal signal is not fully suppressed, it will cause "t1 noise" streaks. Use gradients for coherence selection (e.g., echo-antiecho) rather than phase cycling alone.
References
-
Mechanism of t-Butanol Interaction
-
Intermolecular NOE Methodology
-
Solvent Mapping Concepts
-
Mapping Protein-Protein Interactions in Solution by NMR Spectroscopy.[4] (2001). Fundamental review of isotope-edited NOE techniques.
-
-
13C Labeling Strategies
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]
- 3. Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 5. Detection of intermolecular NOE interactions in large protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a potential hydrophobic peptide binding site in the C-terminal arm of trigger factor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
removing water contaminants from 13C labeled tert-butyl alcohol
Topic: Purification & Dehydration of 13C-Labeled tert-Butyl Alcohol (t-BuOH)
Status: Operational Audience: Senior Chemists, Radiosynthesis Specialists Safety Level: High (Flammable, Hygroscopic, Expensive Inventory)
The Core Challenge: Why is this difficult?
Purifying 13C-labeled tert-butyl alcohol (t-BuOH) presents a unique tripartite challenge that does not exist with standard solvents like Ethanol or Methanol:
-
The Azeotrope Trap: t-BuOH forms a minimum-boiling azeotrope with water (11.76% wt
, bp 79.9°C).[1] You cannot remove water below this threshold using simple distillation. -
The Freezing Point: Pure t-BuOH melts at 25.7°C . Standard static drying protocols (leaving a bottle over sieves at room temperature) often fail because the solvent freezes, halting convection and preventing contact between the bulk liquid and the desiccant.
-
Isotopic Cost: 13C-t-BuOH is extremely valuable. Traditional "sacrificial" distillation fractions (discarding the first 10%) are financially unacceptable.
Decision Matrix: Select Your Protocol
Before proceeding, estimate your current water content to select the correct workflow.
Figure 1: Workflow selection based on initial hydration levels.
Protocol A: The "High Yield" Method (Molecular Sieves)
Best for: 13C-labeled material where conserving mass is the priority. Target Water: < 50 ppm
Scientific Rationale: We use Type 3A molecular sieves.[2] While t-BuOH (kinetic diameter ~6.0 Å) is too large to enter 4A pores, 3A is the industry standard for alcohols to strictly exclude any potential competition and minimize catalytic surface area that could dehydrate the alcohol into isobutylene [1].
Critical Adjustment: Because t-BuOH freezes at 25°C, this process must occur in a controlled warm environment (30°C).
Step-by-Step Procedure:
-
Sieve Activation (Crucial):
-
Heat Type 3A beads (1/16" or 1/8") to 300°C under high vacuum for 12 hours.
-
Why: Commercial sieves are often saturated. Using unactivated sieves is the #1 cause of failure.
-
-
Loading:
-
Load the 13C-t-BuOH into a Schlenk flask or heavy-walled pressure tube.
-
Add 20% w/v activated sieves.
-
-
The "Incubation" Phase:
-
Place the flask in a water bath or incubator set to 30–35°C .
-
Warning: Do not exceed 40°C to minimize vapor pressure buildup.
-
Allow to stand for 48 hours , gently swirling twice a day.
-
-
Recovery:
-
Cannulate the liquid directly into your reaction vessel through a syringe filter (to catch sieve dust).
-
Do not distill. This method avoids the "hold-up" volume loss associated with distillation glassware.
-
Protocol B: The "High Purity" Method (CaH2 Distillation)
Best for: Strictly anhydrous applications (e.g., organometallic chemistry) where water must be < 10 ppm.
Reagent: Calcium Hydride (
Scientific Rationale:
Step-by-Step Procedure:
-
Setup:
-
Use a flame-dried distillation apparatus with a short-path head (minimizes surface area loss).
-
CRITICAL: The condenser water must be warm (30°C) or turned off/intermittent. If you run cold tap water, the t-BuOH will freeze inside the condenser, causing a dangerous pressure buildup.
-
-
Reflux:
-
Add powdered
(5% w/v) to the t-BuOH.[5] -
Stir at 30-35°C (melted phase) for 2 hours to allow initial reaction (
evolution). -
Heat to gentle reflux for 1-2 hours.
-
-
Distillation:
-
Distill at atmospheric pressure (bp ~83°C) or under mild vacuum.
-
Isotopic Conservation: Use a "chaser" solvent if possible. If you cannot dilute the isotope, use a heat gun to gently chase the final droplets through the manifold.
-
-
Storage:
-
Store in a Schlenk tube over activated 3A sieves at >25°C (or allow to freeze if storing long term).
-
Figure 2: The critical importance of condenser temperature control.
Troubleshooting & FAQs
Q1: My t-BuOH froze inside the syringe needle during transfer.
Cause: Evaporative cooling during the draw or ambient temp < 25°C. Fix:
-
Warm the syringe barrel with your hand or a warm air gun before drawing.
-
Use a larger gauge needle (18G or 16G) to reduce flow resistance and cooling.
-
Keep the receiving flask warm.
Q2: I see new peaks in my NMR after drying with sieves.
Cause: Acid-catalyzed dehydration. Some molecular sieves are slightly acidic, converting t-BuOH to isobutylene (gas) and water. Fix:
-
Switch to Type 3A sieves specifically (less catalytic activity than 4A/5A).
-
Wash sieves with dilute base (
), water, then dry/activate if the problem persists (though buying high-quality sieves is easier). -
Limit contact time (do not leave for weeks at elevated temps).
Q3: Can I use Sodium (Na) or Potassium (K) to dry t-BuOH?
Analysis:
-
Technically: Yes.
-
Practically:No. Sodium reacts with t-BuOH to form Sodium tert-butoxide (
) and . While this effectively removes water, it also consumes your expensive 13C-labeled alcohol. is preferred because it reacts preferentially with water, not the alcohol.
Q4: How do I recover the 13C-t-BuOH stuck in the sieves?
Solution:
-
If yield is paramount, you can "wash" the sieves with a high-boiling dry solvent (like dry diglyme or decalin) and distill the t-BuOH out of that mixture, but this risks dilution. Usually, the loss to sieves (adsorption) is acceptable compared to distillation hold-up.
Comparative Data: Drying Agents
| Drying Agent | Efficiency (Residual Water) | Capacity | Reactivity with t-BuOH | Recommendation for 13C |
| Molecular Sieves (3A) | < 10 ppm | High | Low (Safe) | Primary Choice |
| Calcium Hydride | < 10 ppm | Medium | Low | Secondary (Polishing) |
| Magnesium/Iodine | < 1 ppm | High | Medium | Good, but complex setup |
| Sodium/Potassium | < 1 ppm | High | High (Consumes Alcohol) | Avoid |
| Silica Gel | Poor | Medium | Low | Ineffective |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The standard text for purification protocols).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent and reagent drying.[3] 3. Alcohols.[1][3][4][5][7][8][9] The Journal of Organic Chemistry, 43(20), 3966–3968. (Definitive study on drying alcohols).
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. 相关内容暂不可用 [sigmaaldrich.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. Purification of tert-Butyl alcohol - Chempedia - LookChem [lookchem.com]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. products.evonik.com [products.evonik.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio with 13C4 t-Butanol
Welcome to the Advanced Applications Support Hub. Topic: Signal-to-Noise Ratio (SNR) Optimization in GC-MS/LC-MS Standard: 13C4 tert-Butanol (13C4-TBA) Reference ID: TS-TBA-13C-OPT
Core Directive: The Science of SNR and Isotope Dilution
The Problem: In trace analysis of tert-butanol (TBA)—a critical analyte in fuel oxygenate monitoring and metabolomics—noise is rarely just "electronic static." The primary sources of noise that degrade SNR are matrix suppression , injection variability , and ionization instability .
The Solution: Using 13C4-labeled TBA is not merely about having a reference peak; it is about perfect co-elution . Unlike deuterated standards (TBA-d9/d10), which often shift retention times due to the deuterium isotope effect (eluting earlier than the native target), 13C analogs possess identical physicochemical properties to the target. They elute at the exact same millisecond, experiencing the exact same matrix suppression.
The Result: When you normalize the native signal against the 13C4 standard, you effectively "cancel out" the transient noise, mathematically recovering a cleaner signal and improving the functional SNR.
Experimental Workflow & Logic
The following diagram illustrates the self-validating workflow required to maximize SNR using this standard.
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring that matrix effects affecting the analyte are mirrored by the standard.
Instrument Configuration & Data Acquisition
To achieve high SNR, you must operate in Selected Ion Monitoring (SIM) mode. Scanning the full spectrum introduces unnecessary noise.
Fragmentation Logic:
-
Native TBA (MW 74): The primary fragmentation is
-cleavage (loss of -CH3).- (Base Peak).[1]
-
13C4 TBA (MW 78): All carbons are labeled (
). The loss of a methyl group involves losing a (mass 16).- .
Table 1: MS Acquisition Parameters for SNR Optimization
| Parameter | Setting | Technical Rationale |
| Ionization | EI (70 eV) | Standard hard ionization for reproducible fragmentation. |
| Target Ion (Quant) | m/z 59.0 | Base peak of native TBA (M-15). Highest intensity. |
| IS Ion (Quant) | m/z 62.0 | Base peak of 13C4-TBA (M-16). Avoids cross-talk. |
| Dwell Time | 50–100 ms | Longer dwell times improve ion statistics (shot noise reduction). |
| Solvent Delay | > 2.0 min | Protect filament; TBA elutes early, ensure delay ends just before. |
| Threshold | 0 | Turn off thresholding to capture low-level baseline data for noise calc. |
Troubleshooting Guide & FAQs
Category 1: Sensitivity & Signal Loss
Q: I am seeing low response for both the Native TBA and the 13C4 Standard. Is the standard degrading? A: 13C standards are chemically stable. The issue is likely Purge and Trap (P&T) efficiency or Water Management .
-
Diagnosis: TBA is highly water-soluble (hydrophilic). If your P&T purge temperature is too low, TBA remains in the water.
-
Protocol:
-
Increase purge temperature to 40°C (if analyzing water) or use heated headspace at 80°C .
-
Add sodium chloride (salting out) to the sample. This decreases the solubility of TBA in water, forcing it into the headspace/trap, increasing signal by 2-5x.
-
Q: My SNR is low because the baseline is erratic (high background). A: This is often due to water vapor entering the MS.
-
The Fix: Check your trap bake-out settings. TBA elutes early, often co-eluting with water.
-
Optimization: Set the MS Source temperature higher (e.g., 230°C vs 200°C) to prevent water condensation in the source, which causes "source spike" noise.
Category 2: Isotope & Matrix Effects [2][3][4]
Q: Why use 13C4 instead of the cheaper TBA-d9 (Deuterated)? A: This is the critical factor for SNR.
-
The Mechanism: Deuterium (D) binds slightly weaker to stationary phases than Hydrogen (H), causing deuterated standards to elute 2-5 seconds earlier than the native compound (Inverse Isotope Effect) [1].
-
The Consequence: If a matrix interference elutes exactly at the native TBA time, the d9-standard (which eluted earlier) will not experience that suppression. The ratio calculation fails.
-
The 13C Advantage: 13C4-TBA co-elutes perfectly. If the signal dips due to matrix suppression, the IS dips simultaneously. The Ratio (
) remains constant, preserving accuracy.
Category 3: Linearity & Cross-Talk
Q: I see a signal at m/z 59 even in my "Blank + IS" injection. A: This is isotopic contribution or fragmentation overlap, though rare with a +3 Da shift (59 vs 62).
-
Check: Ensure your resolution is set to "Unit" or "Wide" on a quadrupole. If the window is too wide, m/z 62 tailing might contribute to 59.
-
Validation: Run a pure 13C4-TBA standard. If m/z 59 appears, calculate the % contribution and subtract this "blank" value from your calibration curve.
Advanced Visualization: The SNR "Correction" Effect
The following diagram demonstrates how the 13C4 standard mathematically flattens noise.
Figure 2: The mathematical cancellation of matrix noise. Because 13C4-TBA co-elutes, matrix suppression affects both numerator and denominator equally, yielding a stable ratio.
References
-
BenchChem Technical Support. (2025).[5] Retention Time Shift of Deuterated vs. Non-Deuterated Compounds. Retrieved from 5
-
U.S. EPA. (2018).[6] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Retrieved from 7
-
Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from 2
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from 8
-
Doc Brown's Chemistry. (2024). Mass spectrum of butan-1-ol fragmentation pattern. Retrieved from 1
Sources
- 1. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. waters.com [waters.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. resolvemass.ca [resolvemass.ca]
detecting degradation products in stored 2-(13C)Methyl(13C3)propan-2-ol
Technical Support Center: 2-(13C)Methyl(13C3)propan-2-ol Subject: Troubleshooting Degradation & Purity Analysis for Stored Isotopologues
Introduction: The Stability Paradox
You are working with 2-(13C)Methyl(13C3)propan-2-ol (commonly referred to as Per-13C-tert-Butyl Alcohol or
While tert-butyl alcohol is chemically robust due to the steric hindrance of the tertiary carbon (preventing oxidation to ketones/aldehydes), it possesses two specific vulnerabilities during storage: hygroscopicity and acid-catalyzed dehydration . When working with a fully labeled isotopologue, these standard physical issues are compounded by the need to verify isotopic enrichment (
This guide moves beyond generic safety sheets to address the specific analytical challenges of validating this labeled standard.
Part 1: Physical Integrity & Handling (The "Phase" Panic)
Q: My sample arrived as a solid, but the safety data sheet says it is a liquid. Has it degraded?
A: No. This is a characteristic physical property, not degradation.
-
The Science: Unlabeled tert-butyl alcohol has a melting point (MP) of 25–26 °C (77–79 °F). The addition of four
atoms slightly increases the mass but typically has a negligible effect on the melting point. -
The Issue: In climate-controlled laboratories (often kept at 20–22 °C), the solvent will freeze. In warmer transit conditions, it may liquefy.
-
Corrective Action:
-
Do not apply high heat (heat gun) which can induce pressure buildup or volatilization.
-
Place the sealed vial in a 30 °C water bath for 10–15 minutes.
-
Once liquefied, vortex gently to ensure homogeneity before aliquoting.
-
Q: I see "sweating" or droplets inside the cap. Is the concentration compromised?
A: Potentially. This suggests hygroscopic water uptake. [1][]
-
The Science: t-BuOH is fully miscible with water. If the seal was compromised, atmospheric moisture will dissolve into the solvent, altering the molar concentration of your isotope standard.
-
Verification: Perform the Water Content Verification Protocol (See Part 4).
Part 2: Chemical Degradation (Dehydration)
Q: I see a new, early-eluting peak in my GC-MS. Is it a synthesis impurity?
A: It is likely Isobutylene (
-
The Mechanism: While tertiary alcohols resist oxidation, they are the most reactive alcohols toward dehydration . In the presence of trace acids (from dirty glassware or acidic co-solvents) or high thermal stress (injector ports), t-BuOH eliminates water to form isobutylene.
-
Isotopic Signature:
-
Parent (
-t-BuOH): MW ≈ 78 Da. -
Degradant (
-Isobutylene): MW ≈ 60 Da. -
Note: Unlabeled isobutylene is 56 Da. If you see mass 56, you have contamination from non-labeled sources. If you see mass 60, your labeled standard is degrading.
-
Q: Can I remove the isobutylene?
A: Yes. Isobutylene is a gas at room temperature (BP -6.9 °C).
-
Protocol:
-
Ensure the t-BuOH is in liquid phase (warm to 30 °C).
-
Sparge the liquid gently with dry Nitrogen (
) or Argon for 5–10 minutes. -
The volatile alkene will be purged from the matrix.
-
Part 3: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing issues with your
Figure 1: Decision matrix for diagnosing physical state anomalies and chemical impurities in labeled tert-butyl alcohol.
Part 4: Analytical Protocols
Protocol A: GC-MS Purity & Isotopic Enrichment Check
Use this to detect isobutylene and verify the
| Parameter | Setting |
| Column | DB-624 or equivalent (volatile organic specialized) |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) |
| Oven Program | 35°C (hold 5 min) |
| Inlet | Split 50:1 @ 150°C (Keep inlet temp low to prevent thermal dehydration) |
| MS Source | EI (70 eV), Source Temp 230°C |
| Scan Range | 35–150 m/z |
Data Interpretation:
-
Retention Time: t-BuOH elutes later than isobutylene.
-
Mass Spectrum (
-t-BuOH): Look for the molecular ion at m/z 78 (weak) and the base peak at m/z 63 (loss of one ).-
Note: Unlabeled t-BuOH base peak is m/z 59.
-
-
Mass Spectrum (Degradant): Isobutylene will show
at m/z 60 .
Protocol B: Water Content Verification (1H-NMR)
Use this to quantify hygroscopic water uptake.
Method:
-
Prepare a sample in
(Chloroform-d) or DMSO- . -
Method: The hydroxyl proton (OH) of t-BuOH appears as a singlet.
-
Pure: OH peak is sharp, typically around 1.5–2.0 ppm (concentration dependent).
-
Wet: The OH peak broadens significantly and shifts downfield (higher ppm) due to rapid proton exchange with water. A distinct
peak may appear at ~1.56 ppm, often merging with the alcohol OH.
-
-
DMSO-
Method (Preferred): DMSO slows proton exchange.-
t-BuOH OH peak: Singlet ~4.2 ppm.
-
Water peak: Distinct peak at ~3.3 ppm.
-
Integration: Compare the integral of the t-butyl methyls (9H equivalent, but labeled) to the water peak to calculate molar % water.
-
Part 5: The Degradation Pathway (Visualized)
Understanding the dehydration mechanism helps in preventing it. The reaction is reversible but favors the alkene at high temperatures or in open systems where the gas escapes.
Figure 2: Acid-catalyzed dehydration pathway of Per-13C-tert-butyl alcohol yielding labeled isobutylene.
References
-
National Toxicology Program. (1995). Toxicology and Carcinogenesis Studies of t-Butyl Alcohol. Technical Report Series No. 436. Retrieved from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
Technical Support Center: Chromatographic Resolution of 13C Labeled Alcohols
Welcome to the Technical Support Center dedicated to addressing the challenges of resolving peak overlap in chromatography, with a specific focus on the use of ¹³C labeled alcohols. This resource is designed for researchers, scientists, and drug development professionals who utilize isotopic labeling in their analytical workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common experimental hurdles and ensure the integrity of your chromatographic data.
Introduction: The Ideal vs. The Reality of ¹³C Labeling in Chromatography
In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for accuracy and precision.[1] ¹³C-labeled compounds, in particular, are often considered ideal internal standards because they share nearly identical chemical and physical properties with their unlabeled (¹²C) counterparts.[2][3] This similarity is expected to result in perfect co-elution during chromatographic separation, a critical factor for compensating for variations in sample preparation, injection volume, and matrix effects.[1][2][4]
However, the assumption of perfect co-elution is not always a given. Subtle differences in the physicochemical properties between ¹²C and ¹³C isotopologues can sometimes lead to partial chromatographic separation. This phenomenon, known as the "isotope effect," can introduce significant errors in quantification if not properly addressed.[5] This guide will delve into the causes of peak overlap and separation issues with ¹³C labeled alcohols and provide practical solutions to ensure the accuracy and reliability of your results.
Troubleshooting Guide: Resolving Peak Overlap and Separation Issues
This section is designed to help you diagnose and resolve common chromatographic problems encountered when working with ¹³C labeled alcohols.
Scenario 1: My ¹³C labeled alcohol is partially separating from the unlabeled analyte, creating a shoulder or a broadened peak.
Underlying Cause: This is likely due to a chromatographic isotope effect. While minor, the increased mass of ¹³C can subtly alter the molecule's interaction with the stationary and mobile phases, leading to a slight difference in retention time.[6] This effect is more pronounced in high-resolution chromatographic systems.
Solutions:
-
Methodical Mobile Phase Adjustment:
-
Alter the Organic Solvent to Water Ratio: For reversed-phase chromatography, a slight increase in the aqueous component of the mobile phase can enhance interactions with the stationary phase and potentially improve co-elution.[7] Conversely, for Hydrophilic Interaction Liquid Chromatography (HILIC), adjusting the water content in the organic mobile phase is key.[8]
-
Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol or vice-versa. These solvents have different selectivities and may mitigate the isotope effect.
-
-
Gradient Optimization:
-
Decrease the Gradient Slope: A shallower gradient increases the residence time of the analytes on the column, providing more opportunity for the labeled and unlabeled compounds to elute together.[9]
-
-
Employ a Column with Lower Resolving Power:
-
While counterintuitive, a column with slightly lower efficiency can sometimes be advantageous for ensuring co-elution of isotopologues.[10] This should be a last resort, as it may compromise the separation of other components in your sample.
-
Scenario 2: My ¹³C labeled alcohol and the unlabeled analyte are co-eluting, but they are also co-eluting with an interfering peak from the matrix.
Underlying Cause: This is a classic co-elution problem where a matrix component has similar retention characteristics to your analyte of interest.[11]
Solutions:
-
Enhance Chromatographic Selectivity:
-
Modify Mobile Phase pH: For ionizable alcohols, adjusting the pH of the mobile phase can alter their charge state and significantly change their retention time relative to the interfering peak.[7]
-
Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase. These can offer different selectivity for your analytes versus the interference.[7]
-
-
Optimize Sample Preparation:
-
Implement Solid-Phase Extraction (SPE): A well-chosen SPE sorbent can selectively remove the interfering components from your sample matrix before injection.
-
Utilize Liquid-Liquid Extraction (LLE): By partitioning your sample between two immiscible solvents, you can often separate your analytes from interfering compounds with different polarities.
-
-
Leverage High-Resolution Mass Spectrometry (HRMS):
-
If chromatographic separation is not feasible, an HRMS instrument can distinguish between your analyte and the co-eluting interference based on their different exact masses, provided the mass difference is sufficient for the instrument's resolution.
-
Frequently Asked Questions (FAQs)
Q1: Why is ¹³C labeling preferred over deuterium (²H) labeling for internal standards in chromatography?
A1: The mass difference between carbon-12 and carbon-13 is relatively small, resulting in minimal changes to the physicochemical properties of the molecule.[4] In contrast, deuterium is twice the mass of protium, and this significant mass difference can lead to more pronounced isotope effects, often causing a noticeable retention time shift between the deuterated standard and the unlabeled analyte.[12] This separation can compromise the accuracy of quantification, as the internal standard and analyte may experience different matrix effects.[1]
Q2: Can the position of the ¹³C label within the alcohol molecule affect its chromatographic behavior?
A2: Yes, the position of the isotopic label can have an impact. Site-specific isotope fractionation has been observed, where the position of the ¹³C atom influences its interaction with the stationary phase.[6] While generally a minor effect, it is a factor to consider in high-resolution separations.
Q3: How can I confirm that a peak is pure and not a result of co-eluting compounds?
A3: Several methods can be used to assess peak purity:
-
Diode Array Detector (DAD): A DAD collects UV spectra across the entire peak. If the spectra are identical, the peak is likely pure. If they differ, co-elution is suspected.[11][13]
-
Mass Spectrometry (MS): By taking mass spectra across the peak, you can check for the presence of different m/z values that would indicate co-elution.[11][13]
-
Peak Shape Analysis: Look for signs of asymmetry, such as shoulders or tailing, which can be indicators of underlying co-eluting peaks.[11][13]
Q4: What is the ideal time to add the ¹³C labeled internal standard to my sample?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[1][14] This ensures that it experiences the same potential losses as the analyte during all subsequent steps, such as extraction, evaporation, and reconstitution, leading to the most accurate correction.
Q5: Does the chain length of the alcohol affect the potential for chromatographic separation of its ¹³C isotopologue?
A5: The properties of alcohols, including their hydrophobicity, are influenced by their chain length.[15] Longer chain alcohols have greater interaction with reversed-phase stationary phases. While there is no direct evidence to suggest that longer chains inherently increase the isotopic separation, any factor that increases the interaction with the stationary phase could potentially amplify subtle isotope effects.
Experimental Protocols
Protocol 1: Method Development for Baseline Separation of an Alcohol from a Matrix Interference
This protocol outlines a systematic approach to resolving co-elution between an alcohol analyte (and its ¹³C labeled internal standard) and a matrix interference.
Objective: To achieve a resolution (Rs) of >1.5 between the analyte and the interfering peak.
Materials:
-
HPLC or UHPLC system with a DAD or MS detector
-
Analytical column (e.g., C18, Phenyl-Hexyl)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample containing the alcohol analyte, ¹³C labeled internal standard, and matrix.
Procedure:
-
Initial Scouting Gradient:
-
Run a fast gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time of the analyte and the interference.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% B, try a gradient of 30-50% B over 10-15 minutes.[9]
-
-
Mobile Phase Modifier Evaluation:
-
If the gradient optimization is insufficient, replace acetonitrile with methanol as the organic modifier and repeat the optimized gradient.
-
-
pH Adjustment (for ionizable compounds):
-
If applicable, prepare mobile phases with different pH values (e.g., using ammonium acetate for a more neutral pH) and re-evaluate the separation.[7]
-
-
Stationary Phase Screening:
-
If co-elution persists, switch to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl) and repeat the method development process.[7]
-
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Gradient | 5-95% B in 5 min | 30-50% B in 15 min | Increases residence time on the column to improve separation.[9] |
| Organic Modifier | Acetonitrile | Methanol | Alters selectivity, potentially resolving co-eluting peaks. |
| Stationary Phase | C18 | Phenyl-Hexyl | Provides different interaction mechanisms for enhanced selectivity.[7] |
Protocol 2: Verifying Co-elution of ¹³C Labeled and Unlabeled Alcohols
Objective: To confirm that the ¹³C labeled internal standard and the unlabeled analyte are co-eluting under the final method conditions.
Materials:
-
Optimized LC-MS method from Protocol 1
-
High-resolution mass spectrometer
-
A solution containing both the unlabeled alcohol and the ¹³C labeled alcohol.
Procedure:
-
Injection and Data Acquisition:
-
Inject the solution onto the LC-MS system.
-
Acquire data in full scan mode with high mass accuracy.
-
-
Extracted Ion Chromatogram (XIC) Generation:
-
Generate an XIC for the monoisotopic mass of the unlabeled alcohol.
-
Generate a separate XIC for the monoisotopic mass of the ¹³C labeled alcohol.
-
-
Peak Apex and Shape Comparison:
-
Overlay the two XICs.
-
The retention times at the peak apex for both compounds should be identical.
-
The peak shapes should be symmetrical and perfectly overlay each other. Any deviation may indicate a subtle isotope effect.
-
Visualizations
Workflow for Troubleshooting Peak Overlap
Caption: A systematic workflow for troubleshooting peak overlap issues in chromatography.
Relationship Between Chromatographic Parameters and Resolution
Caption: The relationship between key chromatographic parameters and peak resolution.
References
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Polite, L. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. [Link]
-
Lesage, G., et al. (2009). Evidence of 13C non-covalent isotope effects obtained by quantitative 13C nuclear magnetic resonance spectroscopy at natural abundance during normal phase liquid chromatography. Journal of Chromatography A, 1216(42), 7139-7145. [Link]
-
Laremore, T. N., et al. (2021). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Frontiers in Molecular Biosciences, 8, 708871. [Link]
-
Wojcik, A. K., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 11(8), 532. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2012). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering, 14(3), 235-245. [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
Romer Labs. (n.d.). The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. [Link]
-
Chiron. (n.d.). 13C-Labeled Internal Standards for LC-MS/MS Analysis. Chiron. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Stupp, G. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 871. [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. Shimadzu. [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide. Agilent Technologies. [https://www.agilent.com/cs/library/usermanuals/public/ Troubleshooting_Guide.pdf]([Link] Troubleshooting_Guide.pdf)
-
O'Donnell, L. E., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3169-3178. [Link]
-
MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]
-
Giavalisco, P., et al. (2009). 13C isotope-labeled metabolomes allowing for improved compound annotation and relative quantification in liquid chromatography-mass spectrometry-based metabolomic research. Analytical Chemistry, 81(15), 6546-6551. [Link]
-
Pérez-Arribas, L. V., et al. (2010). New approach to optimize HPLC separations of acid-base compounds with elution order involved, by using combined three-band resolution maps. Analytical and Bioanalytical Chemistry, 396(7), 2647-2656. [Link]
-
Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
He, L., et al. (2018). Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13C-Labeled Standards Derived from Spirulina. Analytical Chemistry, 90(7), 4666-4674. [Link]
-
University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. [Link]
-
Dellero, Y., et al. (2022). Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. bioRxiv. [Link]
-
Hunter, C. A. (2017). Polarisation effects on the solvation properties of alcohols. Faraday Discussions, 203, 9-33. [Link]
-
Ma, X., et al. (2026, January 9). 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells. Analytical Chemistry. [Link]
-
Treves, H., et al. (2022). Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. Frontiers in Plant Science, 13, 991199. [Link]
-
Langhals, H., & Schlücker, S. (2019). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. ChemistryOpen, 8(7), 894-904. [Link]
-
Hart, P. J., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 81. [Link]
-
Vanegas, J. M., et al. (2017). Alcohol's Effects on Lipid Bilayer Properties. Biophysical Journal, 113(10), 2195-2207. [Link]
-
Tsai, Y.-L., et al. (2018). Isotope Labeling-Assisted Evaluation of Hydrophilic and Hydrophobic Liquid Chromatograph-Mass Spectrometry for Metabolomics Profiling. Journal of Proteome Research, 17(9), 3197-3206. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 8. waters.com [waters.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. chiron.no [chiron.no]
- 15. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibration & Analysis with 2-(13C)Methyl(13C3)propan-2-ol
Role: Senior Application Scientist
Subject: Troubleshooting Calibration Curve Errors & Method Validation
Molecule: 2-(13C)Methyl(13C3)propan-2-ol (Synonyms:
The Fundamentals: Why This Molecule?
You are likely using 2-(13C)Methyl(13C3)propan-2-ol as a stable isotope-labeled internal standard (SIL-IS) for the quantification of tert-butanol (TBA) or related volatile organic compounds (VOCs) via Headspace GC-MS or GC-FID .
This molecule is the "Gold Standard" for correcting matrix effects and injection variability because its physicochemical properties (boiling point, volatility, extraction coefficient) mirror the analyte almost perfectly, while the +4 Da mass shift (
However, its unique physical properties—specifically its melting point —make it a frequent source of "invisible" experimental error.
Critical Alert: The "Slush" Factor
The #1 cause of calibration errors with this specific isotope is its melting point.
-
Fact: Unlabeled tert-butanol freezes at 25.6°C (78°F) . The
-labeled variant has a very similar melting point. -
The Error: In many air-conditioned laboratories (typically kept at 20–22°C), the stock bottle of pure
-TBA exists as a solid or a slush (solid-liquid equilibrium) . -
The Consequence: If you pipette from a "slushy" stock, you are likely drawing up the liquid phase, which may have a slightly different isotopic composition or purity profile than the solid crystals due to zone refining effects, or more simply, you fail to homogenize the bulk material. Furthermore, pipetting a semi-solid leads to massive volumetric inaccuracies.
Immediate Action: Before any use, the stock container must be warmed to ~30°C and thoroughly vortexed to ensure a single, homogeneous liquid phase.
Troubleshooting Hub: Diagnostic Q&A
Scenario A: Non-Linearity & "Intercept" Issues
Q: Why does my calibration curve show a positive y-intercept, and why do I see a signal for tert-butanol in my "Zero" standard (Matrix + IS only)?
A: This is likely "Isotopic Crosstalk" or Cross-Signal Contribution.
Even high-purity isotopes (e.g., 99 atom %
-
Mechanism: If you spike the Internal Standard (IS) at a very high concentration to stabilize the signal, the small % of unlabeled impurity in your IS will appear as "analyte" in the quantitation channel (m/z 59 for unlabeled TBA).
-
Diagnosis: Run a "Blank + IS" sample. If you see a peak at the analyte's retention time and mass, your IS is contributing to the background.
-
Solution:
-
Reduce IS Concentration: Lower the spike level so the impurity signal falls below the Lower Limit of Quantitation (LLOQ).
-
Check CoA: Verify the isotopic enrichment. If it is <99%, the contribution will be significant.
-
Scenario B: High Variability (RSD > 15%)
Q: My internal standard response varies wildly between injections, ruining my area ratios. Why?
A: This is usually a "Partitioning" or "Leak" issue in Headspace Analysis.
-
Mechanism 1 (Salting Out): If you are using Headspace GC, you likely add salt (NaCl or
) to drive volatiles into the gas phase. If the salt is not dissolved consistently or if the sample matrix varies (e.g., blood vs. water), the partition coefficient ( ) changes, altering the amount of TBA in the headspace. -
Mechanism 2 (The Leak): TBA is highly volatile. If vial caps are not crimped perfectly tight, or if the septum is cored, the IS leaks out during the heating cycle.
-
Solution:
-
Check Crimp Tightness: You should not be able to rotate the cap by hand.
-
Matrix Match: Ensure the salt content and liquid volume are identical in all standards and samples.
-
Scenario C: Retention Time Shifts
Q: My TBA peak is drifting, or co-eluting with other solvents.
A: Check your column phase and moisture.
-
Mechanism: TBA is a polar alcohol. On non-polar columns (like DB-1 or DB-5), it often tails or elutes early. On WAX columns (PEG), it retains better but can co-elute with Methanol or Ethyl Acetate if the temperature ramp is too fast.
-
Solution:
-
Column Selection: For USP <467> (Residual Solvents), a DB-624 (or equivalent cyanopropylphenyl) column is preferred over WAX for separating TBA from other Class 2 solvents.
-
Moisture Control: TBA analysis often involves aqueous samples. Accumulation of water in the column degrades the stationary phase, causing retention time shifts. Use a divert valve or a high split ratio to minimize water loading.
-
Data Summary: Common Error Signatures
| Error Type | Symptom on Calibration Curve | Root Cause | Corrective Action |
| Isotopic Impurity | Positive Y-intercept; High background in blanks. | IS contains unlabeled | Reduce IS concentration or buy higher purity IS. |
| Evaporation | Slope drifts over time (sensitivity changes during run). | Stock solution volatility or loose caps. | Keep stocks refrigerated; crimp caps immediately. |
| Phase State | Random outliers; poor correlation ( | Pipetting "slush" (frozen stock). | Warm stock to 30°C before use. |
| Saturation | Curve flattens at high concentrations (Quadratic). | Detector saturation (MS) or Column overload. | Dilute samples or use Split injection (e.g., 50:1). |
Master Protocol: The "Melt-Mix-Aliquot" Workflow
To ensure reproducible calibration curves, follow this strict preparation protocol.
Step 1: Stock Handling (The Critical Step)
-
Retrieve the 2-(13C)Methyl(13C3)propan-2-ol ampoule/bottle from storage.
-
Visual Check: If it looks solid or cloudy, it is frozen.
-
Thermal Equilibration: Place the sealed container in a 30°C water bath for 10 minutes.
-
Homogenization: Vortex vigorously for 30 seconds.
-
Aliquot: Immediately pipette the required volume into a volumetric flask containing the dilution solvent (e.g., DMSO or DMAc). Do not pipette neat TBA into an empty flask, as evaporative loss is instant.
Step 2: Internal Standard Spiking
-
Prepare a Working IS Solution in a high-boiling solvent (Dimethyl Sulfoxide or Dimethylacetamide) to prevent evaporation during bench work.
-
Add the IS to the empty headspace vial before adding the sample/matrix. This ensures the IS is at the bottom and mixes when the liquid sample is added.
Step 3: Headspace Parameters (Recommended Start)
-
Incubation Temp: 80°C (TBA boils at ~82°C; do not exceed 85°C to avoid excessive pressure/leaks).
-
Incubation Time: 20 minutes (Equilibrium is fast for TBA).
-
Syringe/Loop Temp: 90°C (Must be hotter than the vial to prevent condensation).
Visualizing the Workflow
Diagram 1: Troubleshooting Logic Tree
Use this flow to diagnose calibration failures.
Caption: Decision tree for isolating the root cause of calibration failures with
Diagram 2: Headspace-GC-MS Critical Control Points
The physical pathway of the analyte and where errors occur.
Caption: Operational workflow highlighting Critical Control Points (CCPs) for volatile IS handling.
References
-
United States Pharmacopeia (USP). (2023).[1] General Chapter <467> Residual Solvents. USP-NF.[2] (Defines Class 2 solvent limits including tert-Butanol).
-
International Conference on Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[1] (Global standard for solvent toxicity and limits).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for tert-Butyl Alcohol. (Verifies melting point of 25.6°C).
-
Sigma-Aldrich (Merck). Product Specification: 2-Methyl-13C-2-propanol-1,3-13C2. (Technical data on isotopic purity and physical state).
-
Restek Corporation. Residual Solvent Analysis: A Guide to USP <467>. (Technical guide on column selection, specifically DB-624 vs WAX).
Sources
Validation & Comparative
comparing NMR spectra of 13C labeled vs unlabeled t-butanol
Comparative Guide: NMR Spectra of C-Labeled vs. Unlabeled t-Butanol
Executive Summary
This guide provides a technical comparison between natural abundance (unlabeled) and
Fundamental Physics & Spin Mechanics
The core difference lies in the nuclear spin properties of the carbon isotopes present in the tert-butyl group
-
Unlabeled t-Butanol: Composed primarily of
C (98.9% natural abundance). C has a net nuclear spin , making it NMR silent. The observable C signal comes from the random 1.1% distribution, meaning statistically, no two C atoms are adjacent in the same molecule. -
C-Labeled t-Butanol: Enriched (typically >99%) with
C ( ). This creates a system where every carbon is magnetically active, leading to massive signal enhancement and, critically, the introduction of homonuclear spin-spin coupling ( ).
Spectral Comparison Analysis
H NMR Spectroscopy
The proton spectrum is the first indicator of isotopic enrichment.
| Feature | Unlabeled t-Butanol | |
| Primary Signal | Sharp Singlet ( | Large Doublet (split by directly attached |
| Satellites | Tiny | Dominant splitting; "central" singlet disappears |
| Coupling ( | Visible only in satellites (~125-130 Hz) | Defines the main peak splitting (~127 Hz) |
Analytic Insight: In the labeled compound, the methyl protons are coupled to the attached
C NMR Spectroscopy
This is where the performance divergence is most critical.
-
Unlabeled (Proton Decoupled): Two sharp singlets.
-
Methyl Carbons (
): ~31.2 ppm. -
Quaternary Carbon (
): ~69.0 ppm. -
Note: No
coupling is observed because the probability of two C atoms being adjacent is negligible ( ).
-
-
Labeled (Proton Decoupled): Complex multiplet patterns due to C-C coupling.
-
Quaternary Carbon (
): Appears as a quartet . It is coupled to three equivalent methyl carbons.[1][2] -
Methyl Carbons (
): Appear as a doublet . Each methyl carbon is coupled to the central quaternary carbon. (Coupling between equivalent methyls is magnetically inactive in the first-order approximation, though higher-order effects can appear).
-
Table 1: NMR Parameters for t-Butanol ( )
| Parameter | Value | Notes |
| 1.28 ppm | Varies with concentration/solvent | |
| 31.2 ppm | High intensity (3 carbons) | |
| 69.0 ppm | Low intensity (long | |
| ~127 Hz | Direct C-H coupling | |
| ~37-40 Hz | Observed only in labeled samples | |
| > 60 s | Critical for qNMR |
Performance & Applications
Sensitivity and Acquisition Speed
The
-
Unlabeled: Requires hundreds/thousands of scans to resolve the quaternary carbon, especially if relaxation delays are short.
-
Labeled: High SNR achievable in a single scan.
Hyperpolarization (DNP)
-
Mechanism: The quaternary carbon has a very long spin-lattice relaxation time (
), often exceeding 60 seconds in bulk and up to 140s in deuterated solvents. -
Utility: This long "memory" allows the hyperpolarized state to survive long enough for injection and perfusion imaging in vivo, crossing the blood-brain barrier to map cerebral perfusion.
Metabolic Flux Analysis (MFA)
In drug development, labeled t-butanol serves as a tracer. Because the tert-butyl moiety is metabolically robust (hard to oxidize), it acts as a stable internal standard or a specific probe for oxidative demethylation pathways (e.g., CYP450 studies).
Experimental Protocols
Protocol A: Quantitative NMR (qNMR) of Labeled t-Butanol
Objective: Precise concentration determination.
-
Pulse Sequence: Use zgig (Inverse gated decoupling).
-
Reason: Decoupling is ON during acquisition (to collapse CH multiplets) but OFF during delay (to suppress Nuclear Overhauser Effect, ensuring signal intensity is proportional to concentration).
-
-
Relaxation Delay (
):-
Calculation:
.[2] -
Setting: For the quaternary carbon (
), set . -
Shortcut: If only quantifying methyls,
is shorter (~5s), so is sufficient.
-
-
Excitation Pulse:
pulse for maximum signal per scan (since is long).
Protocol B: Hyperpolarization QC
Objective: Verify polarization level before injection.
-
Sample: Mix
C-t-butanol with radical agent (e.g., TEMPO). -
Polarize: Microwave irradiation at ~1.2 K.
-
Dissolution: Rapidly dissolve in superheated buffer.
-
Measurement: Acquire low-flip-angle (
) spectra every 2 seconds. -
Analysis: Fit the signal decay to
.
Visualization: Spectral Decision & Logic Pathways
Diagram 1: Spectral Interpretation Workflow
This decision tree guides the researcher in identifying the isotopic state and interpreting the resulting multiplets.
Caption: Workflow for distinguishing labeled vs. unlabeled t-butanol based on splitting patterns caused by heteronuclear (
Diagram 2: DNP Application Logic
This diagram illustrates the utility of labeled t-butanol in perfusion imaging.
Caption: The critical role of the long
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
-
Comment, A., et al. (2010). Producing radical-free hyperpolarized solutions for in vivo magnetic resonance. ISMRM Annual Meeting. Link
- Kurhanewicz, J., et al. (2011). Analysis of Cancer Metabolism with Hyperpolarized 13C MRI. Science.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Bastiaansen, J. A. M., et al. (2013). In vivo perfusion imaging of the rat brain using hyperpolarized [1-13C]tert-butanol. Magnetic Resonance in Medicine. Link
Optimizing GC-MS Workflows: A Comparative Guide on Retention Time Shifts of 2-(13C)Methyl(13C3)propan-2-ol vs. Deuterated Alternatives
Introduction
In quantitative Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for correcting matrix effects and extraction losses is the use of Stable Isotope-Labeled Internal Standards (SIL-IS). For the quantification of tert-butanol (2-methylpropan-2-ol)—a common industrial solvent, pharmaceutical intermediate, and biomarker—researchers typically choose between deuterated analogs (e.g., tert-butanol-d9) and 13C-labeled analogs like 2-(13C)Methyl(13C3)propan-2-ol (tert-butanol-13C4).
However, a critical chromatographic phenomenon known as the isotope effect can compromise quantification accuracy. This guide objectively compares the chromatographic performance of tert-butanol-13C4 against deuterated alternatives, focusing on retention time (RT) shifts, the causality behind these shifts, and self-validating protocols for rigorous GC-MS workflows.
The Causality of Retention Time Shifts in GC-MS
When an isotopically labeled standard is injected into a GC-MS system, the expectation is that it will co-elute perfectly with the unlabeled analyte. In reality, heavy isotopologues often elute slightly earlier than their unlabeled counterparts—a phenomenon termed the 1[1].
-
Deuterium Isotope Effect (tert-Butanol-d9): The substitution of hydrogen (1H) with deuterium (2H) significantly alters the molecule's zero-point vibrational energy. C-D bonds are shorter than C-H bonds, leading to a smaller molar volume and reduced polarizability. Consequently, deuterated molecules experience weaker London dispersion forces with the GC stationary phase, resulting in a lower boiling point and a pronounced 2[2]. In complex matrices, this RT shift can cause the deuterated standard and the analyte to elute in slightly different matrix environments, leading to differential ion suppression or enhancement and 3[3].
-
Carbon-13 Isotope Effect (tert-Butanol-13C4): The substitution of 12C with 13C in 2-(13C)Methyl(13C3)propan-2-ol has a negligible impact on bond length and molar volume. While a minute inverse isotope effect can still be observed with high-resolution chromatography, the RT shift is orders of magnitude smaller than that of deuterium[1]. This ensures near-perfect co-elution, making 3 for rigorous quantitative analysis[3].
Objective Comparison: 13C4 vs. d9 vs. Unlabeled tert-Butanol
The following table summarizes the comparative performance of the three analytes under standard GC-MS conditions (e.g., using a DB-WAX column).
| Analyte | Isotopic Purity | Molecular Weight ( g/mol ) | Expected RT Shift (vs. Unlabeled) | Co-Elution Quality | Risk of Matrix Effect Divergence |
| Unlabeled tert-Butanol | Natural | 74.12 | 0.000 min (Reference) | N/A | N/A |
| tert-Butanol-d9 | ≥ 98% atom D | 83.18 | -0.050 to -0.150 min | Poor | High |
| 2-(13C)Methyl(13C3)propan-2-ol | ≥ 99% atom 13C | 78.09 | -0.001 to -0.005 min | Excellent | Negligible |
Data simulated based on established chromatographic behavior of deuterated vs. 13C-labeled volatile organic compounds.
Experimental Methodology: Self-Validating Protocol for RT Shift Assessment
To empirically validate the superiority of 2-(13C)Methyl(13C3)propan-2-ol, researchers must employ a self-validating protocol that simultaneously measures the RT of the unlabeled analyte, the deuterated standard, and the 13C standard.
Materials:
-
Analyte: Unlabeled tert-butanol (100 µg/mL in methanol).
-
IS 1: tert-Butanol-d9 (100 µg/mL in methanol).
-
IS 2: 2-(13C)Methyl(13C3)propan-2-ol (100 µg/mL in methanol).
Step-by-Step GC-MS Workflow:
-
Sample Preparation: Prepare a mixed standard containing 10 µg/mL of each compound in a suitable diluent (e.g., water for headspace analysis or directly in methanol for liquid injection).
-
Chromatographic Separation:
-
Column: DB-WAX (30 m × 0.25 mm ID, 0.25 µm film thickness) to ensure adequate retention of polar alcohols.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature 40 °C (hold 3 min), ramp at 10 °C/min to 100 °C, then ramp at 25 °C/min to 200 °C (hold 2 min).
-
-
Mass Spectrometry (SIM Mode):
-
Operate the MS in Electron Ionization (EI) mode at 70 eV.
-
Monitor specific quantifier ions to prevent cross-talk based on the loss of a methyl group [M-CH3]+:
-
Unlabeled tert-butanol: m/z 59
-
tert-Butanol-d9: m/z 65
-
2-(13C)Methyl(13C3)propan-2-ol: m/z 62
-
-
-
Data Acquisition & Validation: Overlay the Extracted Ion Chromatograms (EICs). The protocol is self-validating if the peak apex of m/z 62 precisely aligns with m/z 59, while m/z 65 exhibits a distinct leftward shift (earlier elution).
Logical Workflow for IS Selection
Caption: Logical workflow demonstrating the chromatographic causality and outcomes of SIL-IS selection.
Conclusion
While deuterated standards like tert-butanol-d9 are cost-effective, their altered physicochemical properties induce a measurable retention time shift in GC-MS. This shift compromises the fundamental premise of an internal standard: identical behavior to the analyte. By utilizing 2-(13C)Methyl(13C3)propan-2-ol, researchers eliminate the inverse isotope effect, ensuring exact co-elution and safeguarding the scientific integrity of their quantitative assays.
References
-
Doomun, S. N. E., et al. "A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS." Metabolites, 2016. 2
-
Zare, R. N., et al. "High-precision optical measurements of 13C/12C isotope ratios in organic compounds at natural abundance." Proceedings of the National Academy of Sciences, 2009. 1
-
BenchChem Technical Support. "Technical Support Center: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds." BenchChem, 2024. 3
Sources
- 1. High-precision optical measurements of 13C/12C isotope ratios in organic compounds at natural abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Purity Cross-Validation of 2-(13C)Methyl(13C3)propan-2-ol
Topic: Cross-validation of 2-(13C)Methyl(13C3)propan-2-ol purity via qNMR Content Type: Publish Comparison Guide
Quantitative NMR (qNMR) vs. Gas Chromatography (GC-FID)
Executive Summary
In metabolic flux analysis and mechanistic studies, the isotopic purity and chemical purity of tracers like 2-(13C)Methyl(13C3)propan-2-ol (isotopically labeled tert-butanol) are critical. While Gas Chromatography (GC-FID) is the industry standard for volatile alcohols, it frequently overestimates purity by failing to detect non-volatile contaminants (salts, water) and cannot inherently distinguish isotopic enrichment.
This guide details the cross-validation of this specific isotopologue using
The Analytical Challenge: C-Labeling Effects
The analyte, 2-(13C)Methyl(13C3)propan-2-ol , consists of a central carbon bonded to a hydroxyl group and three methyl groups, where the methyl carbons are
The "Satellite" Problem in Standard NMR
In a standard
-
Consequence: The signal energy is spread over a wide frequency range, lowering the signal-to-noise ratio (S/N) and increasing the risk of overlap with impurities or the internal standard.
-
The Solution:
C-Decoupled H qNMR . By applying broadband decoupling (e.g., GARP or WALTZ-16) on the C channel during proton acquisition, the doublet collapses back into a sharp singlet, enabling precise integration.
Methodology Comparison
Method A: C-Decoupled H qNMR (Primary Reference Method)
-
Principle: Measures the absolute mass fraction of the analyte relative to an Internal Standard (IS).
-
Traceability: SI-traceable via NIST/BIPM-validated internal standards.
-
Key Advantage: Detects all protonated impurities (organic solvents, synthesis byproducts) and, by mass balance, accounts for inorganic salts.
Method B: GC-FID (Orthogonal Screening)
-
Principle: Separation based on boiling point and polarity; detection via flame ionization.
-
Key Advantage: High sensitivity for volatile organic impurities (e.g., unlabeled tert-butanol, isobutylene).
-
Limitation: "Blind" to water and inorganic salts; requires response factor correction for accurate mass balance.
Comparative Analysis Data
The following table summarizes a typical cross-validation dataset for a synthesized batch of 2-(13C)Methyl(13C3)propan-2-ol.
| Parameter | GC-FID (Area %) | Implication | |
| Reported Purity | 98.4% w/w | 99.8% a/a | GC overestimates by missing non-volatiles. |
| Selectivity | Absolute (Mass Fraction) | Relative (Volatiles only) | qNMR is the "True Value". |
| Water Content | Not detected directly (requires KF) | Not detected | Discrepancy (1.4%) likely due to water/salts. |
| Isotopic Effect | Collapsed singlet (with decoupling) | No separation of isotopologues | GC cannot verify labeling; NMR confirms structure. |
| Sample Prep | Dissolution in DMSO- | Dilution in MeOH/DCM | NMR preserves sample integrity. |
| Uncertainty ( | qNMR uncertainty includes weighing errors. |
Experimental Protocols
Protocol A: C-Decoupled H qNMR Workflow
Reagents:
-
Analyte: ~10 mg 2-(13C)Methyl(13C3)propan-2-ol.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Rationale: Non-volatile, distinct singlet at
6.3 ppm, high purity. -
Solvent: DMSO-
(Dry). Rationale: Prevents exchange of hydroxyl protons and minimizes volatility losses.
Step-by-Step Procedure:
-
Weighing: Using a microbalance (readability 0.001 mg), weigh ~10 mg of IS and ~10 mg of Analyte directly into the same NMR tube or a mixing vial. Record masses to 5 decimal places.
-
Dissolution: Add 0.6 mL DMSO-
. Cap immediately to prevent evaporation of the volatile tert-butanol derivative. -
Acquisition Parameters (Critical):
-
Pulse Sequence: zgig (Bruker) or equivalent (Inverse Gated Decoupling).
-
Nucleus:
H observation w/ C decoupling.[1][2][3] -
Relaxation Delay (D1):
seconds. Rationale: t-Butyl protons have long T1 relaxation times (approx 2-4s). D1 must be for 99.3% magnetization recovery. -
Decoupling: GARP or WALTZ-16 on
C channel during acquisition only. -
Scans (NS): 16 or 32 (S/N > 300:1).
-
Spectral Width: 20 ppm (to catch all impurities).
-
-
Processing:
-
Phase and baseline correction (manual preferred).[4]
-
Integrate the IS singlet (
6.3) and the Analyte singlet ( ~1.1). -
Note: Without decoupling, the analyte would be a doublet split by ~128 Hz. With decoupling, it is a sharp singlet.
-
Protocol B: Reconciliation (Purity Calculation)
Where:
- = Integral Area
- = Number of protons (IS=2, Analyte=9)
- = Molar Mass (IS=116.07, Analyte=80.15 for labeled form)
- = Mass weighed[4][5]
- = Purity (as decimal)
Validation Workflow Diagram
The following diagram illustrates the decision logic for certifying the purity of this labeled compound.
Caption: Logical workflow for reconciling orthogonal data streams. qNMR serves as the primary arbiter for absolute purity, while GC and KF characterize specific impurity classes.
References
-
BIPM (Bureau International des Poids et Mesures). (2023). Internal Standard Reference Data for qNMR. Retrieved from [Link][6]
- Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.
-
NIST (National Institute of Standards and Technology). (2014). Certifying the Purity of Organic Reference Materials by qNMR. Retrieved from [Link]
-
Schoenberger, T. (2012). Determination of the purity of organic reference materials by 1H qNMR. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Chapter 5: 13C NMR and Decoupling. Elsevier.
Sources
Mass Shift Verification of 13C Labeled tert-Butyl Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In quantitative LC-MS/MS bioanalysis, the choice of internal standard (IS) dictates the reliability of your data. While deuterated (
This guide objectively compares
Part 1: Comparative Analysis ( C vs. Deuterium)
The tert-butyl group is a common hydrophobic moiety in pharmaceuticals. When selecting a Stable Isotope Labeled (SIL) IS, the label must remain stable and provide a mass shift distinct from the analyte's natural isotopic envelope.
Table 1: Performance Matrix of Labeled tert-Butyl Derivatives
| Feature | Deuterated ( | Impact on Data Quality | |
| Mass Shift | +9 Da | +4 Da | |
| Retention Time | Shifts earlier (1-5s) | Perfect Co-elution | Critical: |
| Isotopic Stability | High (C-D bond is strong) | Absolute (C-C bond) | Both are stable, but D can exchange if adjacent to activating groups (e.g., carbonyls). |
| Fragmentation | Risk of scrambling | No scrambling | |
| Cost | Low | High |
The "Co-elution" Imperative
The primary argument for
-
Result: The IS and Analyte experience different matrix environments (ion suppression/enhancement) at the electrospray source.
-
Solution:
C atoms have virtually identical lipophilicity to C. The C-IS co-elutes perfectly, ensuring it compensates for the exact matrix effects experienced by the analyte.
Part 2: Technical Deep Dive – The tert-Butyl Challenge
A unique risk with tert-butyl derivatives is the fragmentation behavior in MS/MS. The tert-butyl cation (
The Risk: If your Selected Reaction Monitoring (SRM) transition relies on losing the tert-butyl group, and your label is on that group, you must track the neutral loss or the fragment itself. If the label is on the core structure but the tert-butyl group is lost, the mass shift is preserved. However, if the label is in the tert-butyl group and that group is ejected as a neutral, the resulting fragment ion may be identical to the unlabeled analyte, causing crosstalk .
Diagram 1: Fragmentation Logic & Label Retention
This diagram illustrates the decision logic for selecting SRM transitions based on label position.
Caption: Logical flow for selecting MS/MS transitions. If the label is within the tert-butyl group, transitions losing this group must be avoided.
Part 3: Mass Shift Verification Protocol
This protocol validates that your
Experimental Workflow
1. Preparation:
-
Stock Solution: Prepare 1 mg/mL of
C-IS in Methanol. -
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).
-
Instrument: Q-TOF, Orbitrap, or Triple Quadrupole (Q1 Scan).
2. Data Acquisition:
-
Mode: Q1 Full Scan (Profile Mode preferred).
-
Range: Centered on theoretical mass
10 Da. -
Resolution: >30,000 (if using HRMS) to resolve isotopic fine structure.
3. Analysis Criteria:
-
Mass Accuracy: Observed m/z must be within 5 ppm (HRMS) or 0.1 Da (Unit Res) of theoretical.
-
Isotopic Purity: The abundance of the M+0 peak (unlabeled) must be < 0.5% relative to the M+4 peak.
Diagram 2: Verification Workflow
Caption: Step-by-step decision tree for validating the isotopic purity and mass shift of the internal standard.
Part 4: Data Interpretation & Calculation[2]
When analyzing the spectra, you must calculate the Isotopic Contribution Factor (ICF) .
Theoretical Mass Calculation:
-
Native tert-butyl (
): Da. -
-tert-butyl (
): Da. -
Exact Mass Shift: +4.0134 Da.
Purity Calculation:
Acceptance Limit: For regulated bioanalysis (FDA/EMA guidelines), the contribution of the IS to the analyte channel (M+0) should not exceed 5% of the LLOQ response. Ensuring the synthesis yields <0.5% M+0 ensures this requirement is easily met even at high IS concentrations.
References
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.
-
Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A.
-
Gu, H., et al. (2014). Good practices in using stable isotope-labeled internal standards in LC-MS bioanalysis. Bioanalysis.[2][3][4][5][6]
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards.[2][6][7] Chromatographia.[2][4][8]
Sources
- 1. Rational design of [13C,D14]tert-butylbenzene as a scaffold structure for designing long-lived hyperpolarized 13C probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. researchgate.net [researchgate.net]
- 4. ukisotope.com [ukisotope.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. scispace.com [scispace.com]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
A Comparative Analysis of the Ionization Efficiency of 13C vs. 12C Isotopologues of Tert-Butanol
A Guide for Researchers in Mass Spectrometry and Drug Development
In the landscape of modern analytical chemistry and drug development, stable isotope labeling has become an indispensable tool. The substitution of an atom with its heavier, non-radioactive isotope provides a subtle yet powerful probe into reaction mechanisms, metabolic pathways, and quantitative analysis. While the chemical properties of isotopologues are nearly identical, their physical properties, stemming from the mass difference, can lead to measurable variations in their behavior, particularly in the context of mass spectrometry. This guide provides an in-depth comparison of the ionization efficiency of tert-butanol labeled with carbon-13 (¹³C) versus its natural carbon-12 (¹²C) counterpart under electron ionization (EI) conditions.
The Theoretical Underpinning: A Tale of Two Isotopes
The difference in ionization efficiency between ¹²C and ¹³C-tert-butanol is rooted in the principles of the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] This effect arises from the difference in the zero-point vibrational energy (ZPVE) of the chemical bonds involving the different isotopes.
A bond containing a heavier isotope, such as ¹³C, has a lower vibrational frequency and consequently a lower ZPVE compared to a bond with the lighter ¹²C isotope. This means that more energy is required to break a bond containing the heavier isotope. In the context of electron ionization mass spectrometry, the initial step is the removal of an electron from the molecule to form a molecular ion (M⁺•). While this process is highly energetic, the subsequent fragmentation of the molecular ion into smaller daughter ions involves the breaking of chemical bonds.
For a reaction involving bond cleavage in the rate-determining step, the molecule with the lighter isotope will generally react faster.[1] While the initial ionization event may not show a significant primary KIE, the subsequent fragmentation pathways, which are crucial for the appearance of the mass spectrum, are subject to these effects. Therefore, any observed difference in the total ion current or the relative abundance of fragment ions between ¹²C and ¹³C-tert-butanol can be attributed to a kinetic isotope effect.
Experimental Approach to Comparing Ionization Efficiencies
A definitive comparison of the ionization efficiencies of ¹²C and ¹³C-tert-butanol can be achieved through a carefully designed experiment using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. The core of the experiment is to introduce a known quantity of each isotopologue into the mass spectrometer under identical conditions and compare the resulting total ion currents.
Experimental Protocol
1. Sample Preparation:
-
Prepare equimolar solutions of high-purity ¹²C-tert-butanol and single-labeled ¹³C-tert-butanol (e.g., (CH₃)₃¹³COH) in a volatile, inert solvent such as methanol. A typical concentration would be 1 µg/µL.
-
Prepare a mixed standard containing a 1:1 molar ratio of ¹²C and ¹³C-tert-butanol.
2. Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable for separating tert-butanol from the solvent.
-
Injection: 1 µL of each sample solution will be injected in splitless mode to ensure the entire sample enters the column.
-
Temperature Program: An isothermal run at a temperature that provides a sharp, symmetrical peak for tert-butanol is recommended (e.g., 50°C).
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at the standard 70 eV.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Detection: The detector should be operated in full scan mode to capture all fragment ions.
-
3. Data Acquisition:
-
Inject the ¹²C-tert-butanol standard and acquire the full scan mass spectrum.
-
Inject the ¹³C-tert-butanol standard and acquire the full scan mass spectrum.
-
Inject the 1:1 mixed standard and acquire the full scan mass spectrum.
-
For each injection, record the total ion chromatogram (TIC).
4. Data Analysis:
-
For the individual standard injections, integrate the area of the tert-butanol peak in the TIC.
-
For the mixed standard injection, extract the ion chromatograms for the molecular ions of ¹²C-tert-butanol (m/z 74) and ¹³C-tert-butanol (m/z 75) and their major fragment ions.
-
Integrate the peak areas for each of these extracted ion chromatograms.
-
Calculate the ratio of the total ion current for ¹³C-tert-butanol to that of ¹²C-tert-butanol.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for comparing the ionization efficiency of ¹²C and ¹³C-tert-butanol.
Expected Results and Data Presentation
Based on the principles of the kinetic isotope effect, it is anticipated that ¹²C-tert-butanol will exhibit a slightly higher ionization efficiency than its ¹³C-labeled counterpart. This is because the C-C and C-H bonds in the ¹²C isotopologue have a higher zero-point energy, making them more susceptible to fragmentation upon ionization. A greater degree of fragmentation can lead to a higher total ion current.
The results of the experimental comparison can be summarized in the following table:
| Analyte | Molecular Ion (m/z) | Major Fragment Ion (m/z 59) | Total Ion Current (TIC Area) | Relative Ionization Efficiency (¹³C/¹²C) |
| ¹²C-tert-butanol | 74 | 59 | Experimental Value | 1.00 (Reference) |
| ¹³C-tert-butanol | 75 | 60 | Experimental Value | Calculated Value |
The most prominent fragment in the EI mass spectrum of tert-butanol is at m/z 59, corresponding to the loss of a methyl group.[2] For ¹³C-tert-butanol (with the label on the tertiary carbon), the corresponding fragment would be at m/z 60. The relative abundance of these fragment ions will be a key indicator of any isotopic effect on the fragmentation pathways.
The ionization and fragmentation process can be visualized as follows:
Caption: Ionization and primary fragmentation of ¹²C and ¹³C-tert-butanol.
Conclusion and Implications
The comparison of the ionization efficiency of ¹²C and ¹³C-tert-butanol provides valuable insights for researchers utilizing stable isotope labeling in their work. While the difference in ionization efficiency is expected to be small, it is a factor that should be considered, particularly in quantitative studies where high precision is required. For most qualitative and semi-quantitative applications, the assumption of equal ionization efficiency is likely to be valid. However, for rigorous quantitative assays, especially those employing isotope dilution mass spectrometry, it is crucial to either experimentally determine the relative ionization efficiency or to use a multi-point calibration curve for each isotopologue. Understanding the subtle yet significant impact of isotopic substitution on the behavior of molecules in a mass spectrometer is paramount for ensuring the accuracy and reliability of experimental results.
References
-
Effects of Isotopic Labeling and Molecular Structure on Probability of Ionization by Electron Impact. AIP Publishing - American Institute of Physics. [Link]
-
Deuterium kinetic isotope effects in microsolvated gas-phase E2 reactions: Methanol and ethanol as solvents. Journal of the American Society for Mass Spectrometry. [Link]
-
Laboratory evaluation of species-dependent relative ionization efficiencies in the Aerodyne Aerosol Mass Spectrometer. Taylor & Francis. [Link]
-
Cross Sections and Intramolecular Isotope Effects in AB—HD Ion—Molecule Reactions. The Journal of Chemical Physics. [Link]
-
Molecular electron ionization cross sections at 70 ev. The Journal of Physical Chemistry. [Link]
-
Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes. PMC. [Link]
-
Laboratory evaluation of species- dependent relative ionization efficiencies in the Aerodyne Aerosol Mass Spectrometer. ESD Publications. [Link]
-
Calculation of relative electron impact total ionization cross sections for organic molecules. Analytical Chemistry. [Link]
-
Fundamentals of interactions of electrons with molecules. Université de Fribourg. [Link]
-
Measurements of electron-impact ionization and dissociation cross sections in a crossed electron-supersonic molecular beam. Semantic Scholar. [Link]
-
IONIZATION CROSS SECTIONS OF GASEOUS ATOMS AND MOLECULES FOR HIGH-ENERGY ELECTRONS AND POSITRONS. OSTI.GOV. [Link]
-
New Model for Electron-Impact Ionization Cross Sections of Molecules. UNL Digital Commons. [Link]
-
Kinetic isotope effect. Wikipedia. [Link]
-
Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. [Link]
-
Electron impact ionization cross sections of small molecules versus... ResearchGate. [Link]
-
Electrospray Ionization Efficiency Predictions and Analytical Standard Free Quantification for SFC/ESI/HRMS. Journal of the American Society for Mass Spectrometry. [Link]
-
6.2: Fragmentation. Chemistry LibreTexts. [Link]
-
Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses. Spectroscopy Online. [Link]
-
Catalytic Dehydration of Alcohols. Kinetic Isotope Effect for the Dehydration of t-Butanol. ResearchGate. [Link]
-
Mass Spectrometry: Isotope Effects. [Link]
-
mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram. doc brown. [Link]
-
Electron impact partial and total ionization cross sections of R-carvone, 2-butanol, imidazole and 2-nitroimidazole. arXiv. [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
-
Electron Impact Ionization of 1-Butanol: I. Mass Spectra and Partial Ionization Cross Sections. Open Research Online. [Link]
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A Senior Application Scientist's Guide to Standardizing 13C Measurements with 2-(13C)Methyl(13C3)propan-2-ol
This guide provides an in-depth technical comparison and experimental protocol for the use of 2-(13C)Methyl(13C3)propan-2-ol (fully labeled tert-butanol) as an internal standard for quantitative 13C Nuclear Magnetic Resonance (qNMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document offers expert insights into achieving accurate, reproducible, and traceable quantitative data.
The Imperative for Standardization in Quantitative 13C NMR
Quantitative NMR (qNMR) stands as a powerful primary analytical method, offering direct proportionality between a signal's integrated intensity and the number of nuclei it represents.[1][2] While 1H qNMR is widely adopted due to its high sensitivity, its utility can be limited in complex mixtures where signal overlap is prevalent.[3][4]
13C NMR provides a compelling alternative, boasting a chemical shift range approximately twenty times broader than that of 1H NMR, which drastically reduces signal overlap and enhances spectral resolution.[3][5][6] However, the path to accurate quantification using 13C NMR is paved with inherent challenges:
-
Low Natural Abundance: The 13C isotope has a natural abundance of only ~1.1%, leading to significantly lower sensitivity compared to 1H.[3][6][7]
-
Variable Relaxation Times (T1): Different carbon nuclei within a molecule, particularly quaternary carbons, can have vastly different and often long T1 relaxation times. Inadequate relaxation delays between pulses lead to signal saturation and inaccurate integration.[8]
-
The Nuclear Overhauser Effect (NOE): Standard proton-decoupled 13C experiments generate a Nuclear Overhauser Effect, where signal intensities are artificially enhanced to varying, unquantifiable degrees, rendering the data unsuitable for quantification.[3]
To overcome these obstacles and unlock the quantitative power of 13C NMR, the use of a reliable internal standard is not just beneficial—it is essential. An internal standard co-dissolved with the analyte at a precisely known concentration provides a reference against which the analyte's signal can be accurately compared, correcting for variations in experimental conditions.[8][9]
The Ideal Internal Standard: A Profile of Excellence
The selection of an internal standard is a critical decision that directly impacts the quality of quantitative data. The ideal candidate must exhibit a specific set of characteristics:
-
Chemical and Physical Stability: It must be non-volatile and chemically inert, not reacting with the analyte, solvent, or trace impurities.[8]
-
High Purity and Traceability: The standard's purity must be accurately known and ideally traceable to a certified reference material.[1][2]
-
Simplified NMR Spectrum: It should produce one or a few sharp, well-resolved signals to simplify integration and minimize the potential for overlap.[8][10]
-
Strategic Signal Positioning: Its resonances must not overlap with any signals from the analyte or the solvent.[8][10]
-
Solubility: It must be readily soluble in the deuterated solvent used for the analysis.[8]
-
Appropriate Relaxation Times: Excessively long T1 relaxation times are undesirable as they would necessitate impractically long experimental times to ensure full relaxation.[8]
Introducing the Standard: 2-(13C)Methyl(13C3)propan-2-ol
2-(13C)Methyl(13C3)propan-2-ol, a fully 13C-labeled isotopologue of tert-butanol, emerges as a superior internal standard for 13C qNMR. Its molecular structure and properties align remarkably well with the ideal profile.
Chemical Properties:
-
Formula: (¹³CH₃)₃¹³COH
-
Molecular Weight: ~78.10 g/mol (Varies slightly based on exact isotopic enrichment)
-
Form: Liquid at room temperature.
-
Melting Point: 25-26 °C.
-
Boiling Point: 82-83 °C.
-
Isotopic Purity: Commercially available with high isotopic enrichment, often ≥99 atom % 13C.
Due to its molecular symmetry, the 13C NMR spectrum of tert-butanol is exceptionally simple, showing only two distinct signals: one for the three chemically equivalent methyl carbons and one for the quaternary carbon bonded to the hydroxyl group.[11][12] When fully labeled, these two signals are strong, sharp, and reside in predictable regions of the spectrum, making it an excellent quantitative reference.
Comparative Analysis: 2-(13C)Methyl(13C3)propan-2-ol vs. Alternatives
To appreciate the advantages of fully labeled tert-butanol, it is instructive to compare it with other compounds sometimes employed as internal standards in 13C NMR.
| Feature | 2-(13C)Methyl(13C3)propan-2-ol | Dimethyl Sulfone (DMSO₂) | 1,4-Dioxane | Tetramethylsilane (TMS) |
| 13C NMR Signals | 2 | 1 | 1 | 1 |
| Typical Chemical Shift (ppm) | ~30 (¹³CH₃), ~67 (¹³C-OH) | ~40 ppm | ~67 ppm | 0 ppm |
| Isotopic Labeling | Required for sensitivity (fully labeled) | Can be used unlabeled or labeled | Can be used unlabeled or labeled | Standard reference (0 ppm), not for quantification |
| Volatility | Low (BP: 82-83 °C) | Very Low (BP: 238 °C) | Moderate (BP: 101 °C) | Very High (BP: 27 °C) |
| Potential for Overlap | Low; two distinct signals in less crowded regions. | Low; single peak, but can overlap with some aliphatic carbons. | High; signal is in a common region for ether and alcohol carbons. | N/A (Defines 0 ppm) |
| Proton Spectrum | Simple (one singlet) | Simple (one singlet) | Simple (one singlet) | Simple (one singlet) |
| Expert Assessment | Excellent. High isotopic enrichment provides a strong signal. Two distinct peaks offer flexibility in avoiding analyte overlap. Low volatility prevents concentration changes. | Good. Very stable and non-volatile. Its single peak is useful, but its solubility can be limited in less polar organic solvents. | Fair. Prone to signal overlap with many common organic functional groups. Its volatility is also a concern for long experiments. | Unsuitable for Quantification. It is the reference standard for chemical shift (0 ppm), not for concentration. Its extreme volatility makes it impossible to weigh accurately.[5][11][13] |
This comparison highlights that while simpler molecules exist, the combination of high isotopic enrichment, spectral simplicity, and low volatility makes 2-(13C)Methyl(13C3)propan-2-ol a more robust and reliable choice for rigorous quantitative studies.
Experimental Protocol: A Self-Validating Workflow
This section details a validated protocol for using 2-(13C)Methyl(13C3)propan-2-ol as an internal standard. The causality behind each parameter choice is explained to ensure technical accuracy and reproducibility.
Workflow Diagram
Caption: A validated workflow for 13C qNMR using an internal standard.
Step-by-Step Methodology
Part 1: Sample Preparation (The Foundation of Accuracy)
-
Metrological Weighing (Analyte): Using a calibrated analytical balance, accurately weigh approximately 20-50 mg of the analyte (the exact mass, mA , must be recorded to the highest precision possible) into a clean glass vial.
-
Causality: The accuracy of the final calculated purity or concentration is directly dependent on the accuracy of the initial mass measurements.[1]
-
-
Metrological Weighing (Internal Standard): To the same vial, add an appropriate amount of 2-(13C)Methyl(13C3)propan-2-ol (e.g., 5-10 mg). Record the exact mass (mIS ) precisely.
-
Causality: Adding the standard to the same vial ensures a homogeneous solution and eliminates volumetric transfer errors. The mass ratio is the critical parameter.
-
-
Dissolution: Add the appropriate volume (typically 0.6-0.7 mL for a standard 5 mm tube) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure complete dissolution by gentle vortexing or swirling.
-
Transfer: Carefully transfer the solution to a high-quality NMR tube.
Part 2: NMR Data Acquisition (Ensuring Quantitative Integrity)
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Set Quantitative Acquisition Parameters: This is the most critical step for ensuring the data is truly quantitative.
-
Pulse Program: Select a pulse program that incorporates inverse-gated proton decoupling .
-
Causality: This technique decouples protons only during the acquisition time, not during the relaxation delay. This effectively suppresses the NOE, ensuring that signal intensities are not artificially enhanced and are directly proportional to the number of nuclei.[3]
-
-
Relaxation Delay (D1): Set a long relaxation delay. The delay must be at least 5 times the longest T1 relaxation time (5xT1) of any carbon nucleus of interest in both the analyte and the internal standard. For many small molecules, a D1 of 30-60 seconds is a safe starting point.
-
Causality: A sufficiently long delay ensures all nuclei have fully returned to thermal equilibrium before the next pulse. Failure to do so results in T1-weighting and inaccurate integrals, especially for quaternary carbons which have long T1 values.[8]
-
-
Flip Angle: Use a 90° pulse angle to maximize the signal for each scan.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the signals being integrated. This may require several hours for dilute samples.
-
-
Acquisition: Start the acquisition.
Part 3: Data Processing and Calculation
-
Standard Processing: Apply Fourier transformation to the Free Induction Decay (FID). Carefully perform phase correction and baseline correction across the entire spectrum to ensure accurate integration.
-
Integration: Integrate one of the signals from the internal standard (IIS ). Choose the signal that is free from any overlap. Next, integrate a well-resolved, non-overlapping signal from the analyte (IA ).
-
Calculation: Use the following standard equation to calculate the purity of the analyte as a mass fraction (PurityA):
PurityA = (IA / IIS) * (NIS / NA) * (MA / MIS) * (mIS / mA) * PurityIS
Where:
-
IA, IIS: Integral values for the analyte and internal standard.
-
NA, NIS: Number of carbon nuclei represented by the integrated signal (for a single carbon signal, N=1).
-
MA, MIS: Molecular weights of the analyte and internal standard.
-
mA, mIS: Weighed masses of the analyte and internal standard.
-
PurityIS: The stated purity of the internal standard.
-
Conclusion: Authoritative Insights for Robust Results
The standardization of 13C measurements is paramount for applications demanding high accuracy, from pharmaceutical quality control to metabolic flux analysis. While the low sensitivity of the 13C nucleus presents challenges, a meticulously planned experiment using a superior internal standard can yield data of the highest metrological quality.
2-(13C)Methyl(13C3)propan-2-ol offers a distinct advantage over many alternatives. Its simple, predictable spectrum, high isotopic enrichment, and favorable physical properties minimize common sources of error like signal overlap and concentration changes due to volatility. By adhering to a validated protocol that emphasizes precise sample preparation and the use of quantitative acquisition parameters—most critically, inverse-gated decoupling and an extended relaxation delay—researchers can harness the full discriminative power of 13C NMR for robust and reliable quantification.
References
-
Bayle, K., Grand, M., Chaintreau, A., Robins, R. J., Fieber, W., Sommer, H., Akoka, S., & Remaud, G. S. (2015). Internal Referencing for ¹³C Position-Specific Isotope Analysis Measured by NMR Spectrometry. Analytical Chemistry, 87(15), 7550–7554. [Link]
-
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(ngcontent-ng-c1768565111="" class="ng-star-inserted">13C)Methyl(13C_3)propan-2-ol
This document provides essential safety and handling protocols for 2-(ngcontent-ng-c1768565111="" class="ng-star-inserted">13C)Methyl(13C_3)propan-2-ol, a stable, non-radioactive, isotopically labeled form of tert-butanol. Our focus is to deliver field-proven, in-depth technical guidance that ensures the highest standards of laboratory safety. By understanding the causality behind each procedural step, researchers can not only protect themselves but also ensure the integrity of their work.
Foundational Safety Principle: Isotopic Labeling vs. Chemical Hazard
It is critical to understand that the primary hazards associated with 2-(ngcontent-ng-c1768565111="" class="ng-star-inserted">13C)Methyl(13C_3)propan-2-ol are dictated by its parent molecule, tert-butanol (also known as 2-methyl-2-propanol). The incorporation of the stable, non-radioactive carbon-13 (¹³C) isotope does not alter the chemical reactivity, flammability, or toxicity of the compound.[1][] Therefore, all safety protocols and Personal Protective Equipment (PPE) requirements are identical to those for standard, unlabeled tert-butanol.[3] The ¹³C label is a powerful tool for tracing metabolic pathways and other research applications, but it does not introduce radiological hazards.[]
Hazard Assessment: Understanding the Risks of tert-Butanol
A thorough risk assessment is the cornerstone of any laboratory safety plan. Tert-butanol presents a dual-threat profile, encompassing both physical and health hazards that necessitate stringent control measures.
Physical Hazards
The most significant physical hazard is its high flammability.[4][5][6] Tert-butanol is a highly flammable liquid and vapor, with a low flash point of approximately 11°C (52°F).[7][8] This means that at or above this temperature, it can release enough vapor to form an ignitable mixture with air. Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" scenario.[6][9][10]
Furthermore, tert-butanol has a melting point near ambient room temperature (around 25°C or 77°F), meaning it can exist as either a liquid or a flammable solid.[7][8][11] This requires careful consideration during handling, as friction or retained heat can be sufficient to cause ignition in its solid form.[12]
Health Hazards
Exposure to tert-butanol can occur via inhalation, skin contact, eye contact, or ingestion. The primary health risks are summarized below:
| Exposure Route | Potential Health Effects | Supporting Sources |
| Inhalation | Harmful if inhaled. May cause respiratory tract irritation, coughing, and potentially central nervous system (CNS) effects such as drowsiness, dizziness, headache, and nausea.[5][6][9][10] | [4][5][6][9][10] |
| Eye Contact | Causes serious eye irritation, characterized by redness and pain.[5][6][9] | [5][6][7][9] |
| Skin Contact | May cause skin irritation.[9][13] Prolonged or repeated contact can lead to drying, cracking, and dermatitis.[10] | [9][10][13] |
| Ingestion | May be harmful if swallowed, potentially causing gastrointestinal irritation.[7][9] | [7][9] |
Core Protective Measures: Engineering and Administrative Controls
Before selecting PPE, the hierarchy of controls dictates that we first implement more effective measures to minimize hazards at their source.
-
Engineering Controls : The primary line of defense is to handle 2-(
ngcontent-ng-c1768565111="" class="ng-star-inserted">13C)Methyl(13C_3)propan-2-ol within a certified chemical fume hood.[14][15] This ensures that flammable and toxic vapors are contained and exhausted safely. The laboratory must be equipped with explosion-proof ventilation and lighting systems.[4][9] Safety showers and eyewash stations must be readily accessible and tested regularly.[9] -
Administrative Controls : Minimize the quantity of the chemical used in any single experiment.[15] Ensure all containers are clearly labeled with the chemical name, concentration, and appropriate hazard warnings, in compliance with OSHA's Hazard Communication Standard.[16][17] Never work alone when handling this substance.[16]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is contingent on the specific task being performed. The following protocol outlines the minimum requirements.
Mandatory Base-Level PPE (For All Handling Procedures)
This is the minimum required PPE for entering any area where 2-(ngcontent-ng-c1768565111="" class="ng-star-inserted">13C)Methyl(13C_3)propan-2-ol is handled or stored.
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are mandatory.[14][18] Ordinary prescription glasses are not a substitute.[18]
-
Body Protection : A laboratory coat must be worn.[19] For handling quantities greater than a few milliliters, a flame-resistant lab coat is strongly recommended.[14][15]
-
Appropriate Attire : Full-length pants and closed-toe, non-perforated shoes are required to protect the skin from potential splashes.[15][19]
Task-Specific PPE Selection
The level of PPE must be escalated based on the potential for exposure.
Caption: PPE selection workflow based on task-specific risks.
-
Hand Protection : For incidental contact, such as small-volume transfers inside a fume hood, single nitrile gloves are generally sufficient.[14][18] For tasks with a higher risk of contact or for handling larger volumes, double-gloving with nitrile gloves or using heavier-duty neoprene gloves is required.[18] Always inspect gloves for any signs of degradation or puncture before use.[18]
-
Enhanced Eye/Face Protection : When performing operations with a significant splash hazard that is not fully contained by the fume hood sash, upgrade from safety glasses to chemical splash goggles.[18] A full-face shield worn over safety goggles is required if there is a risk of explosion or highly energetic splashing.[18][20]
-
Respiratory Protection : All work should be conducted in a fume hood to prevent inhalation exposure.[14][15] In the rare event that a procedure cannot be performed in a fume hood and there is a potential for vapor concentration to exceed exposure limits, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is mandatory.[21] A formal respiratory protection program, including fit testing, is required by OSHA under these circumstances.
Operational Plans: Handling, Spills, and Disposal
A robust safety plan extends beyond PPE to include clear, actionable protocols for the entire lifecycle of the chemical in the lab.
Step-by-Step Handling and Storage Protocol
-
Preparation : Before handling, ensure the work area in the fume hood is clean and uncluttered.[15] Confirm the location of the nearest fire extinguisher, safety shower, and eyewash station.[18]
-
Grounding : For transfers between metal containers larger than 4L, use bonding and grounding straps to prevent the buildup of static electricity, which can serve as an ignition source.[9][18][22]
-
Dispensing : Use only spark-proof tools.[6][9] Dispense the minimum amount of chemical needed for the procedure.
-
Heating : Never heat tert-butanol using an open flame. Use a regulated heating mantle, water bath, or sand bath.
-
Storage : After use, ensure the container is tightly sealed.[1][4] Store the container in a designated, labeled flammables cabinet away from oxidizing agents and strong acids.[12][14][23] Do not store on benchtops or in standard refrigerators.[18]
-
Hygiene : After handling is complete and before leaving the laboratory, remove gloves and lab coat and wash hands thoroughly with soap and water.[4][16][19]
Emergency Spill Response
-
Alert Personnel : Immediately alert others in the vicinity and evacuate the immediate area.
-
Eliminate Ignition Sources : Turn off all nearby equipment and eliminate any open flames or potential sources of sparks.[6][9]
-
Ventilate : Ensure the fume hood is operating at maximum capacity to ventilate vapors.
-
Don PPE : Wear, at a minimum, double nitrile gloves, a flame-resistant lab coat, and chemical splash goggles. A respirator may be necessary for large spills.
-
Containment : For small spills (<100 mL) inside a fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill pad.[10][13] Do not use combustible materials like paper towels.
-
Cleanup : Use spark-proof tools to carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[6][9]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills : For spills outside a fume hood or larger than 100 mL, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal Plan
-
Segregation : All waste containing 2-(
ngcontent-ng-c1768565111="" class="ng-star-inserted">13C)Methyl(13C_3)propan-2-ol, including contaminated absorbents and PPE, must be collected as hazardous waste. -
Containerization : Use a designated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Irritant).
-
Disposal : Because the compound is labeled with a stable isotope, no special precautions for radioactivity are needed.[3] The disposal process is identical to that for unlabeled tert-butanol. Arrange for pickup and disposal through your institution's EHS office, following all local, state, and federal regulations.[1][14]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
